Technical Documentation Center

5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride
  • CAS: 1171768-81-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 5-Amino-2-ethoxybenzene-1-sulfonamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the core physicochemical pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride (CAS No: 1171768-81-2). As a sulfonamide-containing aromatic amine, this compound holds potential for various applications in pharmaceutical research and development. A thorough understanding of its physicochemical characteristics is paramount for formulation development, analytical method design, and the prediction of its pharmacokinetic and pharmacodynamic behavior. This document delves into the structural and fundamental properties of the molecule and outlines detailed experimental protocols for their determination, providing a solid foundation for researchers in the field.

Introduction: The Significance of Physicochemical Profiling in Drug Discovery

The journey of a potential drug candidate from a laboratory curiosity to a therapeutic agent is a meticulous process, with the initial characterization of its physicochemical properties serving as a critical milestone. These properties, including solubility, pKa, and spectral characteristics, are not merely data points; they are the fundamental determinants of a compound's behavior in biological systems. For a molecule like 5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride, which possesses both an acidic sulfonamide group and a basic amino group, this profiling is especially crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile. This guide is structured to provide both the foundational data and the practical "how-to" for researchers, ensuring a robust and reproducible characterization of this compound.

Core Molecular Attributes

A foundational understanding of a molecule begins with its basic structural and identifying information.

Chemical Identity
  • Chemical Name: 5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride

  • CAS Number: 1171768-81-2[1][2]

  • Molecular Formula: C₈H₁₃ClN₂O₃S[1][2]

  • Molecular Weight: 252.72 g/mol [1]

Chemical Structure

The molecular structure of 5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride is characterized by a benzene ring substituted with an amino group, an ethoxy group, and a sulfonamide group, with the hydrochloride salt formed at the amino group.

Caption: 2D structure of 5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of 5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride. It is important to note that specific experimental data for this compound is limited in publicly available literature. Therefore, some values are based on closely related sulfonamide compounds and should be experimentally verified.

PropertyValueMethod
Melting Point Data not available. Related sulfonamides exhibit a wide range of melting points, often above 150 °C. For example, 5-Amino-2-methylbenzenesulfonamide has a melting point of 163.0-172.0 °C.[3]Capillary Melting Point
Solubility Data not available. As a hydrochloride salt, it is expected to have higher aqueous solubility compared to its free base. The solubility of amino acids and their derivatives is highly dependent on pH and the solvent system.[4][5][6]Equilibrium Solubility Method
pKa Data not available. Sulfonamides typically have two pKa values: one for the acidic sulfonamide proton (pKa ~8-10) and one for the basic amino group (pKa ~2-5).[7][8]Potentiometric Titration or UV-Vis Spectrophotometry

Spectroscopic Profile

Spectroscopic analysis is indispensable for the structural elucidation and quality control of pharmaceutical compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of an aromatic compound like 5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride is characterized by absorption bands corresponding to π-π* transitions of the benzene ring and n-π* transitions of the heteroatom-containing functional groups. The exact absorption maxima (λmax) are influenced by the solvent polarity.[9][10]

Expected Absorption Maxima: Based on the structure, one would anticipate strong absorption in the UV region, likely with two main bands. The primary benzene ring absorption is expected around 200-230 nm, and a secondary, less intense band at longer wavelengths (around 260-290 nm) due to the substituted chromophore. The protonation of the amino group in the hydrochloride salt may cause a slight blue shift (hypsochromic shift) compared to the free base.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride is expected to show characteristic absorption bands for its various functional moieties.

Expected Characteristic IR Peaks:

Wavenumber (cm⁻¹)Functional GroupVibration Mode
3300-3500N-H (Amine salt)Stretching
3200-3400N-H (Sulfonamide)Stretching
2850-3000C-H (Aliphatic)Stretching
1600-1650N-HBending
~1600, ~1500C=C (Aromatic)Stretching
1310-1350 & 1140-1180S=O (Sulfonamide)Asymmetric & Symmetric Stretching
1200-1275C-O-C (Ether)Asymmetric Stretching

Note: The interpretation of IR spectra for sulfonamides can be complex due to overlapping bands. A detailed analysis comparing the spectrum to a reference or using computational predictions is recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring.

Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.3-1.5Triplet3H-O-CH₂-CH₃
~4.0-4.2Quartet2H-O-CH₂ -CH₃
~5.0-6.0Broad Singlet3H-NH₃ ⁺Cl⁻
~6.8-7.0Doublet1HAromatic H
~7.0-7.2Doublet of Doublets1HAromatic H
~7.2-7.4Doublet1HAromatic H
~7.5-7.8Singlet2H-SO₂NH₂

Note: The exact chemical shifts and coupling constants will depend on the solvent and the concentration.[11][12]

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Expected ¹³C NMR Chemical Shifts (in DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~14-16-O-CH₂-C H₃
~63-65-O-C H₂-CH₃
~110-135Aromatic Carbons
~140-155Aromatic Carbons (substituted)

Note: The assignments are predictive and should be confirmed by 2D NMR techniques such as HSQC and HMBC.

Experimental Protocols

To ensure the scientific integrity and reproducibility of the physicochemical data, standardized and well-documented experimental protocols are essential.

Workflow for Physicochemical Characterization

G cluster_0 Sample Preparation cluster_1 Property Determination cluster_2 Data Analysis & Reporting A Obtain high-purity 5-Amino-2-ethoxybenzene-1-sulfonamide HCl B Dry the sample under vacuum to remove residual solvents A->B C Melting Point Determination (Capillary Method) B->C D Solubility Measurement (Equilibrium Method in various solvents) B->D E pKa Determination (Potentiometric Titration) B->E F Spectroscopic Analysis (UV-Vis, FTIR, NMR) B->F G Analyze raw data C->G D->G E->G F->G H Compare with literature values for related compounds G->H I Compile comprehensive physicochemical profile H->I

Caption: Workflow for the physicochemical characterization of the compound.

Melting Point Determination (Capillary Method)
  • Sample Preparation: Finely powder a small amount of the dried compound.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat the sample at a rate of 10-20 °C/min initially, then reduce the rate to 1-2 °C/min when the temperature is within 15-20 °C of the expected melting point.

  • Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

  • Replicates: Perform the measurement in triplicate to ensure accuracy.

Equilibrium Solubility Determination
  • Solvent Selection: Choose a range of relevant solvents (e.g., water, phosphate-buffered saline at different pH values, ethanol, methanol, DMSO).

  • Sample Addition: Add an excess amount of the compound to a known volume of each solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration: Withdraw an aliquot from the supernatant and immediately filter it through a 0.45 µm filter to remove undissolved solids.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

  • Calculation: Express the solubility in units of mg/mL or mol/L.

pKa Determination (Potentiometric Titration)
  • Solution Preparation: Prepare a standard solution of the compound in a suitable solvent (e.g., water or a water-cosolvent mixture).

  • Titration Setup: Place the solution in a thermostatted beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the inflection points of the titration curve or by using appropriate software for data analysis.

Spectroscopic Analysis Protocols
  • UV-Vis Spectroscopy:

    • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or water).

    • Record the absorption spectrum over a range of approximately 200-400 nm using a calibrated spectrophotometer.

    • Identify the wavelength(s) of maximum absorbance (λmax).

  • FTIR Spectroscopy:

    • Prepare the sample as a KBr pellet or using an ATR (Attenuated Total Reflectance) accessory.

    • Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Assign the characteristic absorption bands to the corresponding functional groups.

  • NMR Spectroscopy:

    • Dissolve an accurately weighed amount of the compound in a deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Assign the signals to the respective protons and carbons in the molecule, potentially with the aid of 2D NMR experiments (COSY, HSQC, HMBC).

Conclusion and Future Directions

This guide has synthesized the available information on the physicochemical properties of 5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride and provided a framework for its experimental determination. While foundational data has been established, further experimental work is necessary to fully elucidate its melting point, solubility profile across various conditions, and precise pKa values. Such data will be invaluable for its potential development as a pharmaceutical agent. Future studies should also focus on its solid-state characterization (polymorphism, crystallinity) and stability under various stress conditions.

References

  • Royal Society of Chemistry. (2021). Electronic Supplementary Information: Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]

  • MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide dervatives. [Link]

  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. [Link]

  • [Source 7]
  • IOP Conference Series: Materials Science and Engineering. (2019). Synthesis, Characterization and Study Biological Activity of New Para- methoxy Benzene Sulfonamide Derivatives and some Amino Acid. [Link]

  • SciELO. (2010). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. [Link]

  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. [Link]

  • Thoreauchem. (n.d.). 5-amino-2-ethoxybenzene-1-sulfonamide hydrochloride-1171768-81-2. [Link]

  • [Source 16]
  • ResearchGate. (n.d.). The pK a values of the sulfonamides studied. [Link]

  • PMC. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. [Link]

  • ResearchGate. (n.d.). Solubility of p -Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K. [Link]

  • Chemsrc. (2026). 5-amino-2-(diethylamino)-N-(2-methoxyphenyl)benzene-1-sulfonamide. [Link]

  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. [Link]

  • ResearchGate. (n.d.). Infrared and Raman spectra of 5-amino-1,3,4-thiadiazole-2-sulfonamide (Hats). Experimental data and quantum chemistry calculations. [Link]

  • Pharmaceutical Fronts. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. [Link]

  • [Source 25]
  • SciSpace. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]

  • Journal of Biological Chemistry. (n.d.). The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions. [Link]

  • NextSDS. (n.d.). 5-amino-2-ethoxy-N,N-dimethylbenzene-1-sulfonamide — Chemical Substance Information. [Link]

  • SpringerLink. (2021). Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. [Link]

  • JOCPR. (n.d.). Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method. [Link]

  • [Source 31]
  • NextSDS. (n.d.). 5-amino-2-methoxybenzene-1-sulfonamide — Chemical Substance Information. [Link]

  • InstaNANO. (2026). FTIR Functional Group Database Table with Search. [Link]

  • ResearchGate. (2023). UV-Vis spectroscopic and colorimetric anion detection and fluorescence properties of new 3-amino-4-hydroxybenzenesulfonic acid-based Schiff bases depending on the strength and position of the electron donor substitution. [Link]

  • PMC. (2016). UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 2. [Link]

Sources

Exploratory

Elucidating the In Vitro Mechanism of Action for Novel Sulfonamides: A Case Study of 5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride

Prepared by: Gemini, Senior Application Scientist Abstract The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of therapeutics.[1][2] However, for novel sulfonamide-containing...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of therapeutics.[1][2] However, for novel sulfonamide-containing compounds such as 5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride, the precise in vitro mechanism of action (MoA) is often uncharacterized. This guide presents a systematic, hypothesis-driven framework for elucidating the MoA of such compounds. We will use 5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride as a case study, postulating a primary mechanism based on its structural features. The core of this guide focuses on the inhibition of carbonic anhydrases (CAs), a well-established target for sulfonamides.[1][3] We provide detailed, field-proven protocols for primary target validation, selectivity profiling, and data analysis, designed to equip researchers, scientists, and drug development professionals with a robust methodology for mechanistic investigation.

Part 1: Hypothesis Generation - From Structure to Target

The journey to uncovering a compound's MoA begins with its chemical structure. The primary functional group in 5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride is the sulfonamide (R-SO₂NH₂). This moiety is a well-known zinc-binding group, capable of coordinating with the catalytic Zn(II) ion in the active site of metalloenzymes.[1][4][5] Among the most prominent and well-studied targets for this class of compounds are the carbonic anhydrases (CAs).[1][3][6]

CAs are a family of ubiquitous enzymes that catalyze the rapid interconversion of carbon dioxide (CO₂) and water to bicarbonate and protons.[7][8] They are involved in a multitude of physiological processes, and their dysregulation is implicated in several diseases, including glaucoma, epilepsy, and cancer.[3][6] Specifically, certain CA isoforms, such as CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, making them attractive targets for cancer therapy.[9][10][11][12]

Therefore, a primary, logical hypothesis is that 5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride functions as a carbonic anhydrase inhibitor . This guide will proceed with the methodologies required to rigorously test this hypothesis.

Part 2: Primary Target Validation - In Vitro Carbonic Anhydrase Inhibition

To validate our hypothesis, the first step is to determine if the compound inhibits CA activity in a direct biochemical assay. A common, reliable, and high-throughput compatible method is the colorimetric esterase assay, which uses p-nitrophenyl acetate (pNPA) as a substrate.[13][14] CA catalyzes the hydrolysis of pNPA to the yellow-colored product p-nitrophenol, which can be monitored spectrophotometrically.[13][15][16]

Experimental Protocol: pNPA Esterase Assay for CA Inhibition

This protocol is designed for a 96-well plate format, suitable for determining the half-maximal inhibitory concentration (IC₅₀).

I. Materials & Reagents:

  • Human Carbonic Anhydrase II (hCA II): As a primary, ubiquitously expressed isoform for initial screening.

  • 5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride: Test compound.

  • Acetazolamide (AZA): A well-characterized, potent CA inhibitor to serve as a positive control.[17]

  • Assay Buffer: 50 mM Tris-SO₄, pH 7.6.[13]

  • Substrate (pNPA) Stock Solution: 3 mM p-nitrophenyl acetate in acetonitrile. Prepare fresh.[15][18]

  • Solvent: DMSO for dissolving the test compound and control.

  • Apparatus: 96-well clear, flat-bottom microplate; microplate reader capable of kinetic reads at 405 nm.[13]

II. Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound and Acetazolamide in DMSO. Create a 10-point, 2-fold serial dilution series in DMSO.

  • Plate Setup:

    • Blank Wells (No Enzyme): Add 190 µL of Assay Buffer.

    • Enzyme Control Wells (100% Activity): Add 180 µL of Assay Buffer + 10 µL of DMSO.

    • Inhibitor Wells: Add 170 µL of Assay Buffer + 10 µL of the respective compound dilution.

    • Positive Control Wells: Add 170 µL of Assay Buffer + 10 µL of the Acetazolamide dilutions.

  • Enzyme Addition: Add 10 µL of a pre-determined optimal concentration of hCA II enzyme solution to the Enzyme Control, Inhibitor, and Positive Control wells. The final enzyme concentration should provide a linear reaction rate for at least 10-15 minutes.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[17]

  • Reaction Initiation: Add 10 µL of the 3 mM pNPA substrate solution to all wells to initiate the reaction. The final volume will be 200 µL.[15]

  • Data Acquisition: Immediately place the plate in a microplate reader pre-set to 25°C. Measure the absorbance at 405 nm in kinetic mode, taking readings every 60 seconds for 15 minutes.[13]

Data Analysis & Interpretation
  • Calculate Reaction Rate: For each well, determine the rate of reaction (V) by calculating the slope (ΔAbs/min) from the linear portion of the kinetic curve.

  • Calculate Percent Inhibition:

    • % Inhibition = [1 - (V_inhibitor - V_blank) / (V_enzyme_control - V_blank)] * 100

  • Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (4PL) equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Workflow Visualization

G cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis P1 Prepare Serial Dilutions of Test Compound & Acetazolamide (Control) A1 Add Compound/DMSO to appropriate wells P1->A1 P2 Aliquot Assay Buffer to 96-well Plate P2->A1 A2 Add hCA II Enzyme (to all except blank) A1->A2 A3 Pre-incubate Plate (15 min, RT) A2->A3 A4 Initiate Reaction: Add pNPA Substrate A3->A4 D1 Read Absorbance @ 405nm (Kinetic Mode, 15 min) A4->D1 D2 Calculate Reaction Rates (ΔAbs/min) D1->D2 D3 Calculate % Inhibition vs. Control D2->D3 D4 Plot Dose-Response Curve & Determine IC50 D3->D4

Caption: Workflow for the in vitro carbonic anhydrase (CA) inhibitor assay.

Part 3: Elucidating Selectivity and Broader Profile

Demonstrating inhibition against a single CA isoform is just the beginning. A critical aspect of drug development is understanding a compound's selectivity.[19] There are 15 known human CA isoforms with different tissue localizations and physiological roles.[8] For an anticancer therapeutic, high selectivity for tumor-associated isoforms (e.g., hCA IX, hCA XII) over off-target, ubiquitous isoforms (e.g., hCA I, hCA II) is highly desirable to minimize side effects.[12][19]

Protocol: Isoform Selectivity Profiling

The experimental protocol for selectivity profiling is identical to the primary assay described in Part 2. The key difference is the substitution of the enzyme. The assay should be run in parallel against a panel of purified, recombinant human CA isoforms.

Recommended Isoform Panel:

  • Off-Target Cytosolic Isoforms: hCA I, hCA II[19]

  • Tumor-Associated Transmembrane Isoforms: hCA IX, hCA XII[9][19]

  • Other Relevant Isoforms: hCA IV (membrane-bound), hCA VA (mitochondrial)

Data Presentation: Summarizing Inhibition and Selectivity

Quantitative data should be organized into a clear table to facilitate comparison. The results will be presented as IC₅₀ values (nM) and calculated selectivity ratios.

Table 1: Representative Inhibition Profile of a Hypothetical Sulfonamide

CompoundhCA I (IC₅₀, nM)hCA II (IC₅₀, nM)hCA IX (IC₅₀, nM)hCA XII (IC₅₀, nM)Selectivity (I/IX)Selectivity (II/IX)
5-Amino-2-ethoxy... 6,500850254526034
Acetazolamide 250122769.30.44

Note: Data are hypothetical and for illustrative purposes. Selectivity Ratio = IC₅₀ (Off-Target Isoform) / IC₅₀ (Target Isoform).

An ideal inhibitor would show high IC₅₀ values for hCA I and hCA II and low IC₅₀ values for hCA IX and hCA XII, resulting in high selectivity ratios.[19]

Broader Profile and Mechanism of Inhibition

While CA inhibition is the primary hypothesis, other potential mechanisms should be considered, especially if the initial results are negative or if the compound's structure suggests other possibilities. Sulfonamides have been reported to inhibit other enzymes, such as pyruvate kinase M2 (PKM2), or even act as antibacterial agents by inhibiting dihydropteroate synthase.[20][21]

To determine the type of enzyme inhibition (e.g., competitive, non-competitive), kinetic assays are performed by measuring enzyme activity in the presence of the inhibitor at varying substrate concentrations.[22][23] The data are then analyzed using models like the Michaelis-Menten equation and visualized with Lineweaver-Burk plots to elucidate how the inhibitor affects key enzyme kinetic parameters (Km and Vmax).[22]

Decision-Making Workflow

The process of MoA elucidation can be visualized as a decision tree.

G decision decision result result pathway pathway start Start: Novel Sulfonamide A Primary Screen: Inhibition of hCA II? start->A B Profile against CA Isoform Panel A->B Yes D Screen against Alternative Targets (Kinases, DHPS, etc.) A->D No C Determine Inhibition Type (Competitive, etc.) B->C R2 Potent but Non-Selective CAI B->R2 Low Selectivity R1 Potent & Selective CA Inhibitor C->R1 High Selectivity E Characterize New MoA D->E Hit Identified R5 No Activity (Re-evaluate Compound) D->R5 No Hits R4 Novel MoA Identified E->R4 R3 Not a CA Inhibitor

Sources

Foundational

Spectroscopic Characterization of 5-Amino-2-ethoxybenzene-1-sulfonamide Hydrochloride: A Comprehensive Technical Guide

Executive Summary & Structural Rationale 5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride (CAS: 1171768-81-2) is a critical synthetic intermediate and building block frequently utilized in the development of sulfonami...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride (CAS: 1171768-81-2) is a critical synthetic intermediate and building block frequently utilized in the development of sulfonamide-based therapeutics, including alpha-1 adrenergic receptor antagonists 1.

From a spectroscopic perspective, this molecule presents a highly complex electronic environment. The benzene ring is substituted with three distinct functional groups:

  • An Ethoxy Ether (-OCH₂CH₃): Strongly electron-donating via resonance, shielding ortho/para positions.

  • A Primary Sulfonamide (-SO₂NH₂): Electron-withdrawing, capable of extensive hydrogen bonding.

  • An Anilinium Hydrochloride Salt (-NH₃⁺ Cl⁻): Strongly electron-withdrawing, highly polar, and prone to rapid proton exchange in protic environments.

This whitepaper provides a rigorous, self-validating framework for the spectroscopic characterization of this compound using Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy.

Workflow A 5-Amino-2-ethoxybenzene- 1-sulfonamide HCl B Sample Prep (Solvation/Desalting) A->B C LC-ESI-MS (m/z 217 [M+H]+) B->C D 1H/13C NMR (DMSO-d6) B->D E ATR-FTIR (Solid State) B->E

Caption: Workflow for the spectroscopic characterization of the anilinium hydrochloride salt.

Mass Spectrometry (LC-ESI-MS/MS)

Causality & Ionization Strategy

Electrospray Ionization (ESI) in positive mode is the optimal technique for this compound. Because the analyte is already a pre-formed hydrochloride salt of a primary amine, it dissociates immediately in polar solvents to yield the protonated anilinium ion. ESI softly transfers this pre-formed[M+H]⁺ ion (m/z 217.06) into the gas phase without extensive in-source fragmentation. Collision-Induced Dissociation (CID) is then applied to elucidate structural connectivity. The hallmark fragmentation of sulfonamides is the neutral loss of sulfur dioxide (SO₂) 2, alongside the cleavage of the ether linkage 3.

Self-Validating Protocol
  • Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol/Water (50:50) containing 0.1% Formic Acid.

  • Acquisition: Inject into the LC-ESI-MS system. Apply a capillary voltage of 3.0 kV and a desolvation temperature of 350°C.

  • CID: Isolate the precursor ion (m/z 217) and apply a collision energy ramp of 15–25 eV.

  • Validation Step: Ensure the mass error of the [M+H]⁺ precursor ion is < 5 ppm using an internal lock-mass calibrant (e.g., Leucine Enkephalin). The presence of the isotopic ³⁴S peak (~4.4% relative abundance at m/z 219) must be confirmed to validate the presence of the sulfonyl group.

MS_Frag M1 Precursor Ion [M+H]+ m/z 217.06 M2 Sulfonamide Cleavage m/z 153.08 M1->M2 -SO2 (64 Da) M3 Ether Cleavage m/z 189.03 M1->M3 -C2H4 (28 Da) M4 Amine Cleavage m/z 200.04 M1->M4 -NH3 (17 Da)

Caption: ESI-MS/MS collision-induced dissociation (CID) fragmentation pathways.

Table 1: LC-ESI-MS/MS Fragmentation Data
m/z (Da)Relative AbundanceFragment AssignmentNeutral Loss
217.06100% (Precursor)[M+H]⁺ (Free base)None
189.0345%[M+H - C₂H₄]⁺28 Da (Ethylene)
153.0885%[M+H - SO₂]⁺64 Da (Sulfur dioxide)
125.0530%[M+H - SO₂ - C₂H₄]⁺92 Da (Sequential loss)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Solvent Selection

Deuterated dimethyl sulfoxide (DMSO-d₆) is strictly required for this analysis. Anilinium hydrochloride salts are highly polar and generally insoluble in standard solvents like CDCl₃. More importantly, DMSO acts as a strong hydrogen-bond acceptor. It heavily solvates the -NH₃⁺ and -SO₂NH₂ protons, drastically slowing down their chemical exchange rates. This allows these labile protons to be observed as distinct, quantifiable signals rather than collapsing into the baseline 4, 5.

Self-Validating Protocol
  • Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆.

  • Acquisition: Acquire ¹H NMR at 400 MHz (64 scans, 300 K, relaxation delay 2s) and ¹³C NMR at 100 MHz (1024 scans).

  • Validation Step: Integrate the residual DMSO-d₅ quintet at 2.50 ppm. A sharp, well-resolved quintet confirms optimal magnetic field shimming and serves as the internal chemical shift reference. The water peak (~3.3 ppm) must be narrow; a broad water peak indicates rapid proton exchange, which will obscure the anilinium signals.

NMR_Coupling H3 H3 ~7.2 ppm (d) H4 H4 ~7.5 ppm (dd) H3->H4 3J = 8.5 Hz H6 H6 ~7.8 ppm (d) H4->H6 4J = 2.5 Hz

Caption: 1H NMR aromatic ABX spin system coupling relationships.

Table 2: ¹H and ¹³C NMR Assignments (DMSO-d₆)
Position¹H Shift (ppm)Multiplicity (J in Hz)¹³C Shift (ppm)Structural Assignment Logic
C1--~135.0Quaternary, attached to -SO₂NH₂
C2--~152.5Quaternary, attached to -OEt
C37.20d (8.5)~113.8Aromatic CH, shielded by ethoxy
C47.55dd (8.5, 2.5)~126.4Aromatic CH, mixed electronic effects
C5--~122.1Quaternary, attached to -NH₃⁺
C67.85d (2.5)~124.3Aromatic CH, deshielded by SO₂
-OCH₂-4.15q (7.0)~65.2Ethoxy methylene
-CH₃1.35t (7.0)~14.5Ethoxy methyl
-SO₂NH₂7.40br s-Exchangeable (2H), stabilized by DMSO
-NH₃⁺10.10br s-Exchangeable (3H), anilinium salt

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality & Matrix Avoidance

Attenuated Total Reflectance (ATR) FT-IR is strictly preferred over traditional KBr pelleting for this compound. Hydrochloride salts are highly susceptible to solid-state ion exchange when subjected to the extreme pressures required to form KBr pellets (potentially forming hydrobromide artifacts). ATR-FTIR requires zero sample preparation, preserving the native solid-state hydrogen-bonding network of the anilinium chloride lattice.

Self-Validating Protocol
  • Preparation: Place 2–3 mg of the solid crystalline powder directly onto the diamond ATR crystal.

  • Acquisition: Apply uniform pressure using the ATR anvil. Scan from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

  • Validation Step: Perform a background scan of the clean ATR crystal before sample application. The baseline must be flat with >95% transmittance. Ensure the diamond phonon bands (~2300–1900 cm⁻¹) are properly subtracted by the software.

Table 3: Key ATR-FTIR Vibrational Modes
Wavenumber (cm⁻¹)IntensityAssignmentCausality / Structural Significance
3320, 3250MediumN-H stretch (primary)Asymmetric and symmetric stretches of the -SO₂NH₂ group.
2800–3000Broad, StrN-H stretch (salt)Characteristic of the -NH₃⁺ anilinium hydrochloride network.
1335StrongS=O stretch (asym)Sulfonamide asymmetric stretching mode.
1255StrongC-O-C stretchAryl alkyl ether asymmetric stretching.
1155StrongS=O stretch (sym)Sulfonamide symmetric stretching mode.

References

  • Sigma-Aldrich. "5-amino-2-ethoxybenzene-1-sulfonamide hydrochloride | 1171768". Sigma-Aldrich Product Catalog. 1

  • ResearchGate. "Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions". Rapid Communications in Mass Spectrometry. 2

  • AIP Publishing. "Structure of the Ion Pairs of Anilinium Salts in Solution Determined by NMR". Journal of Chemical Physics.4

  • University of Queensland. "Antimicrobial Anilinium Polymers: The Properties of Poly(N,N- dimethylaminophenylene methacrylamide)". UQ eSpace. 5

  • ACS Publications. "CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements". Journal of the American Society for Mass Spectrometry. 3

Sources

Exploratory

Thermodynamic Stability and Solid-State Characterization of 5-Amino-2-ethoxybenzene-1-sulfonamide Hydrochloride

The Criticality of Solid-State Thermodynamics in Synthon Viability In the development of complex pharmaceutical active pharmaceutical ingredients (APIs), the selection and characterization of intermediate synthons are as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Criticality of Solid-State Thermodynamics in Synthon Viability

In the development of complex pharmaceutical active pharmaceutical ingredients (APIs), the selection and characterization of intermediate synthons are as critical as the final drug substance. 5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride (CAS 1171768-81-2) is a highly functionalized aromatic building block frequently utilized in the synthesis of sulfonamide-based therapeutics[1].

The molecule features two highly reactive moieties: a primary aniline group and a sulfonamide group. Free anilines are notoriously susceptible to auto-oxidation and degradation under ambient conditions. By isolating this compound as a hydrochloride salt, the primary amine is protonated ( R−NH3+​Cl− ). This protonation significantly raises the oxidation potential of the molecule, conferring both kinetic and thermodynamic stability. Furthermore, the optimized orientation of molecules and the strong ionic hydrogen bonds in the crystal lattice play an indispensable role in imparting thermodynamic stability, elevating the melting point, and reducing the hygroscopicity of the solid compared to its free-base counterpart[2].

Thermodynamic Principles of Sulfonamide Hydrochlorides

The thermodynamic stability of a pharmaceutical salt is governed by the Gibbs free energy ( ΔG ) of its crystal lattice relative to potential degradation states (e.g., solvates, hydrates, or disproportionated free base)[3]. For 5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride, stability is heavily dependent on the ionic interaction between the protonated amine and the chloride counterion.

If exposed to high humidity microenvironments or alkaline excipients during downstream processing, the salt faces the latent risk of disproportionation —the thermodynamically driven conversion back to the free base[4]. Because the free base possesses a lower lattice energy and lacks the protective protonation of the amine, disproportionation immediately precedes rapid oxidative degradation. Therefore, mapping the thermodynamic boundaries of this salt via orthogonal analytical techniques is a mandatory phase of pre-formulation.

Workflow A 5-Amino-2-ethoxybenzene-1-sulfonamide HCl B Thermal Analysis (DSC/TGA) Determine Tm & Mass Loss A->B C Moisture Sorption (DVS) Determine Hygroscopicity A->C D Forced Degradation (ICH) Determine Kinetic Stability A->D E Comprehensive Thermodynamic Profile B->E C->E D->E

Workflow for the thermodynamic and solid-state profiling of sulfonamide hydrochloride salts.

Self-Validating Experimental Protocols

To establish a highly reliable thermodynamic profile, the following self-validating methodologies must be executed. Every protocol is designed with internal causality checks to prevent false-positive stability readings.

Protocol A: High-Resolution Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) measures the enthalpy of fusion, while Thermogravimetric Analysis (TGA) monitors mass loss. For highly stable sulfonamide derivatives, melting points typically exceed 250°C, which often coincides with the onset of thermal decomposition[5].

Step-by-Step Methodology:

  • System Calibration (Self-Validation): Calibrate the DSC cell constant and temperature axis using an Indium standard ( Tm​=156.6∘C , ΔHf​=28.45 J/g ). Causality: Ensures that high-temperature endotherms are recorded with absolute thermodynamic accuracy.

  • Sample Preparation: Accurately weigh 3.0–5.0 mg of 5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride into a pin-holed aluminum pan. Causality: The pin-hole allows for the release of volatilized HCl gas during heating, preventing pan deformation and artifactual baseline shifts.

  • Atmospheric Control: Purge the furnace with dry Nitrogen at 50 mL/min. Causality: An inert atmosphere suppresses oxidative degradation pathways, ensuring the recorded endotherm is a purely thermodynamic phase transition (melting) rather than an oxidative exotherm.

  • Thermal Ramp: Heat the sample from 25°C to 300°C at a strict rate of 10°C/min.

  • Orthogonal TGA Execution: Concurrently run a TGA on a 10 mg sample under identical ramp conditions to correlate the DSC endotherm with potential mass loss (indicating decomposition vs. pure melting).

Protocol B: ICH-Compliant Forced Degradation Assessment

To evaluate the kinetic barrier to hydrate formation and salt disproportionation, stress testing must be conducted in alignment with ICH Q1A(R2) guidelines[6].

Step-by-Step Methodology:

  • Stress Conditions: Expose 50 mg aliquots of the compound to three distinct environments:

    • Thermal/Humidity: 40°C / 75% RH (Solid state, 6 months).

    • Oxidative: 3% H2​O2​ (Solution state, 24 hours).

    • Photolytic: 1.2 million lux hours (Solid state).

  • Sample Recovery & Neutralization: For solution-state samples, quench the oxidative reaction using sodium bisulfite prior to injection. Causality: Prevents continuous degradation inside the autosampler, which would skew the kinetic degradation rate.

  • HPLC-UV/MS Analysis: Analyze using a reversed-phase C18 column with a gradient of 0.1% TFA in Water/Acetonitrile.

  • Mass Balance Closure (Self-Validation): Calculate the sum of the remaining intact API and all integrated degradant peaks. The mass balance must be ≥95% . Causality: A mass balance <95% indicates that volatile degradants have escaped or that degradation products are permanently retained on the column, rendering the stability data invalid.

Quantitative Data Synthesis

The thermodynamic and kinetic stability data extracted from the above protocols dictate the handling, storage, and formulation limits of the compound.

Table 1: Expected Physicochemical & Thermal Properties

ParameterAnalytical TechniqueExpected Value / ObservationThermodynamic Implication
Melting Onset ( Tm​ ) DSC ≈255∘C−265∘C High crystal lattice energy; stable solid form[5].
Mass Loss at Tm​ TGA >10% rapid weight lossIndicates melting is immediately followed by thermal dissociation of HCl.
Hygroscopicity DVS (at 80% RH) <0.5% weight gainNon-hygroscopic; low thermodynamic drive for hydrate formation[3].
Aqueous Solubility Shake-Flask (pH 1.2) >50 mg/mL High solubility driven by the hydrochloride salt form.

Table 2: Forced Degradation Matrix (ICH Q1A/Q1B)

Stress ConditionTime / ExposurePrimary Degradation PathwayExpected API Recovery
Control (25°C / 60% RH) 6 MonthsNone >99.5%
Accelerated (40°C / 75% RH) 6 MonthsTrace Disproportionation >98.0%
Oxidative (3% H2​O2​ ) 24 HoursAmine Oxidation (N-oxide) <85.0%
Alkaline (0.1N NaOH) 24 HoursFree Base Precipitation <90.0% (in solution)

Mechanistic Degradation Pathways

Understanding the failure modes of the crystal lattice is essential. When thermal energy exceeds the lattice enthalpy (typically >250∘C ), or when the compound is exposed to a high pH environment, the hydrochloride salt dissociates. The loss of the protective chloride counterion yields the free base. The electron-rich aromatic ring—further activated by the ortho-ethoxy group—then becomes highly susceptible to rapid oxidation and sulfonamide hydrolysis.

Pathway A Intact Hydrochloride Salt (Stable Lattice) B Thermal Stress (>250°C) or High pH A->B C HCl Dissociation (Free Base Formation) B->C D Amine Oxidation C->D E Sulfonamide Hydrolysis C->E F Degradation Products D->F E->F

Mechanistic pathway of thermal and chemical degradation for the hydrochloride salt.

References

  • Title : Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase Source : RSC Publishing URL : [Link][5]

  • Title : Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations Source : National Institutes of Health (NIH) URL :[Link][2]

  • Title : Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances Source : MDPI URL :[Link][3]

  • Title : Pharmaceutical salts of small molecule drugs: opportunities and challenges Source : European Pharmaceutical Review URL :[Link][4]

  • Title : Transdermal and Topical Delivery Systems - Product Development and Quality Considerations Guidance for Industry Source : U.S. Food and Drug Administration (FDA) URL : [Link][6]

Sources

Foundational

An In-depth Technical Guide to 5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride (CAS 1171768-81-2)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride, a key chemical intermediate. The information...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride, a key chemical intermediate. The information is curated for professionals in research and development, focusing on its chemical properties, potential applications, and handling protocols to ensure both scientific integrity and laboratory safety.

Core Chemical Identity and Physicochemical Properties

5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride is a substituted aromatic sulfonamide. The presence of a primary amine, a sulfonamide group, and an ethoxy group on the benzene ring makes it a versatile building block in medicinal chemistry and organic synthesis. The hydrochloride salt form generally enhances the compound's stability and solubility in aqueous media, which can be advantageous for certain reaction conditions.

Key Physicochemical Data

The fundamental properties of this compound are summarized in the table below. It is important to note that slight variations in reported molecular weight exist across different suppliers, which may be attributed to different methods of calculation or measurement.

PropertyValueSource(s)
CAS Number 1171768-81-2[1][2]
Molecular Formula C₈H₁₃ClN₂O₃S[1][2]
Molecular Weight 252.72 g/mol [1]
Alternate Molecular Weight 252.03 g/mol [2]
Purity Typically >95%[2]
Form Solid[1]

Synthesis and Spectroscopic Characterization (Hypothetical)

While specific vendor-proprietary synthesis routes for 5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride are not publicly disclosed, a plausible synthetic pathway can be conceptualized based on established organic chemistry principles. A common approach would involve the multi-step transformation of a readily available starting material like 2-ethoxyaniline.

A potential synthetic workflow is outlined below:

A 2-Ethoxyaniline B Chlorosulfonation A->B ClSO3H C 4-Amino-3-ethoxybenzene-1-sulfonyl chloride B->C D Amination C->D NH4OH E 5-Amino-2-ethoxybenzene-1-sulfonamide D->E F Salt Formation (HCl) E->F HCl in ether G Final Product: 5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride F->G

Caption: Hypothetical synthetic workflow for 5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride.

Expected Spectroscopic Data

For unambiguous identification, the following spectroscopic data would be essential. Researchers should always acquire and interpret their own analytical data before using any chemical.

  • ¹H NMR: Expected signals would include triplets and quartets for the ethoxy group, distinct aromatic protons with splitting patterns dictated by their substitution, and broad singlets for the amine and sulfonamide protons.

  • ¹³C NMR: Aromatic carbons would show distinct shifts, with the carbon attached to the ethoxy group being significantly downfield. Aliphatic signals for the ethoxy group would also be present.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the free base (C₈H₁₂N₂O₂S) and a fragmentation pattern consistent with the structure.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the amine and sulfonamide, S=O stretching for the sulfonamide, and C-O stretching for the ethoxy group.

Applications in Research and Drug Development

This compound is primarily intended for research purposes.[1] Its structure suggests its utility as an intermediate in the synthesis of more complex molecules, particularly in the field of drug discovery. The sulfonamide moiety is a well-known pharmacophore present in numerous antibacterial, diuretic, and anticonvulsant drugs. The amino group provides a reactive handle for further functionalization, such as amide bond formation or diazotization reactions, allowing for the construction of diverse chemical libraries.

Workflow: Use as a Synthetic Intermediate

The following protocol outlines a general procedure for using 5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride in an acylation reaction, a common step in drug development.

Objective: To synthesize an N-acylated derivative.

Materials:

  • 5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or another suitable non-nucleophilic base

  • Acyl chloride or carboxylic acid with a coupling agent (e.g., EDC/HOBt)

  • Nitrogen or Argon atmosphere

  • Standard laboratory glassware and magnetic stirrer

Protocol:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, suspend 5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride (1.0 eq) in anhydrous DCM.

  • Neutralization: Add triethylamine (approx. 2.2 eq) dropwise to the suspension. The hydrochloride salt will react with the base to form the free amine, often resulting in a clearer solution. Stir for 15-20 minutes at room temperature.

  • Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the acylating agent (e.g., acyl chloride, 1.1 eq) dissolved in a small amount of anhydrous DCM.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield the desired N-acylated sulfonamide.

cluster_prep Preparation & Neutralization cluster_reaction Reaction cluster_purification Work-up & Purification A Suspend starting material in anhydrous DCM B Add TEA to form free amine A->B C Cool to 0°C B->C D Add acylating agent C->D E Monitor by TLC/LC-MS D->E F Aqueous work-up E->F G Dry and concentrate F->G H Purify (e.g., chromatography) G->H

Caption: Experimental workflow for N-acylation.

Safety, Handling, and Storage

As with any laboratory chemical, 5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride should be handled with care.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride is a valuable chemical intermediate for research and development. Its molecular structure provides multiple avenues for synthetic elaboration, making it a useful component in the design of novel compounds for pharmaceutical and materials science applications. A thorough understanding of its properties and adherence to safe handling practices are essential for its effective and responsible use in the laboratory.

References

  • 5-amino-2-ethoxybenzene-1-sulfonamide hydrochloride-1171768-81-2. Thoreauchem. [Link]

Sources

Exploratory

Predictive ADME and Toxicity Profiling of 5-Amino-2-ethoxybenzene-1-sulfonamide Hydrochloride: A Technical Guide for Early-Stage Drug Development

Executive Summary 5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride (CAS 1171768-81-2) is a highly functionalized aromatic building block frequently utilized in the synthesis of complex sulfonamide-based therapeutics,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride (CAS 1171768-81-2) is a highly functionalized aromatic building block frequently utilized in the synthesis of complex sulfonamide-based therapeutics, including alpha-blockers and carbonic anhydrase inhibitors. While its physicochemical properties make it an excellent synthetic intermediate, its structural motifs—specifically the primary aromatic amine (PAA) and the unsubstituted sulfonamide—present distinct pharmacokinetic and toxicological liabilities. This whitepaper deconstructs these structural alerts and outlines the self-validating in vitro methodologies required to profile its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) characteristics.

Structural Deconstruction & Mechanistic Liabilities

As a Senior Application Scientist, I approach molecular profiling by first deconstructing the molecule into its functional pharmacophores and toxophores. For this compound, three distinct regions dictate its metabolic fate:

  • Primary Aromatic Amine (PAA) Bioactivation : PAAs are notorious structural alerts in early drug discovery. The primary mechanism of PAA toxicity is driven by cytochrome P450 (predominantly CYP1A2) mediated N-hydroxylation[1]. The resulting N-hydroxylamine metabolite undergoes rapid dehydration to form a highly electrophilic nitrenium ion. This reactive intermediate readily forms covalent adducts with nucleophilic sites on DNA (leading to genetic mutations) and with cellular proteins (inducing oxidative stress and hepatotoxicity)[1].

  • Sulfonamide Hypersensitivity : The unsubstituted sulfonamide moiety is a classic pharmacophore for target engagement, but it is heavily implicated in idiosyncratic adverse drug reactions (IADRs). The pathogenesis is driven by the bioactivation of the parent molecule into a reactive nitroso intermediate. This intermediate haptenates specific cell surface proteins, which are subsequently internalized and presented to the immune system, triggering a severe T-cell-mediated hypersensitivity response[2]. Cross-reactivity among sulfonamide-containing compounds remains a significant clinical concern[3].

  • Ethoxy Ether Cleavage : The ethoxy group serves as a metabolic soft spot. It is highly susceptible to O-dealkylation by hepatic CYPs (such as CYP3A4 and CYP2D6), yielding a phenolic metabolite. While this increases the clearance rate via Phase II glucuronidation, it rapidly depletes the parent compound's systemic exposure.

MetabolicPathway Parent 5-Amino-2-ethoxybenzene- 1-sulfonamide CYP1A2 CYP1A2 / CYP2E1 (N-oxidation) Parent->CYP1A2 CYP3A4 CYP3A4 / CYP2D6 (O-dealkylation) Parent->CYP3A4 NHydroxy N-Hydroxylamine Metabolite CYP1A2->NHydroxy Phenol 5-Amino-2-hydroxybenzene- 1-sulfonamide CYP3A4->Phenol Nitrenium Reactive Nitrenium Ion (DNA/Protein Adducts) NHydroxy->Nitrenium Dehydration PhaseII Glucuronidation / Sulfation Phenol->PhaseII Phase II Clearance

CYP450-mediated bioactivation and clearance pathways of 5-Amino-2-ethoxybenzene-1-sulfonamide.

Quantitative Data: Predicted ADME Parameters

Before initiating in vitro assays, establishing a baseline of predicted physicochemical properties is essential for interpreting experimental clearance and permeability data.

ParameterPredicted Value / LiabilityPharmacological Implication
Molecular Weight 252.72 g/mol (HCl) / 216.26 g/mol (Base)Optimal for passive diffusion and oral bioavailability.
LogP (Predicted) 0.8 – 1.2High aqueous solubility; moderate lipid partitioning.
Topological Polar Surface Area ~92.5 ŲGood intestinal absorption; low blood-brain barrier penetration.
Primary Clearance Mechanism Hepatic (CYP1A2, CYP3A4, CYP2D6)High risk of first-pass metabolism and drug-drug interactions.
Genotoxic Alert Positive (Primary Aromatic Amine)High risk of DNA adduct formation via nitrenium ion.
Immunotoxic Alert Positive (Unsubstituted Sulfonamide)Risk of T-cell mediated hypersensitivity and haptenation.

In Vitro Toxicity & Safety Pharmacology Protocols

Protocols cannot merely be executed; they must be designed as self-validating systems to ensure data integrity. The following methodologies are engineered to isolate and confirm the specific liabilities of this molecule.

Protocol 1: Reactive Metabolite Trapping via Glutathione (GSH) and LC-HRMS

Causality: Because electrophilic reactive metabolites (like nitrenium ions and nitroso intermediates) possess sub-second half-lives, they cannot be quantified directly[4]. We utilize reduced glutathione (GSH) as a surrogate nucleophile to "trap" these transient species, forming stable adducts amenable to Ultra-High-Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS)[5].

Step-by-Step Methodology:

  • Incubation : Combine 20 µM of the test compound with Human Liver Microsomes (HLM, 1 mg/mL protein) and 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4)[4].

  • Initiation : Add 1 mM NADPH to initiate CYP450-mediated Phase I metabolism. Incubate at 37°C for 60 minutes.

  • Quenching : Terminate the reaction by adding an equal volume of ice-cold acetonitrile. This precipitates the microsomal proteins and halts enzymatic activity[4].

  • Centrifugation : Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins. Extract the supernatant for analysis.

  • LC-HRMS Analysis : Analyze the supernatant using an Orbitrap or Q-TOF mass spectrometer in negative ion mode. Utilize the Extraction of Product Ion (XoPI) method to monitor for the characteristic deprotonated γ-glutamyl-dehydroalanyl-glycine fragment (m/z 272.0888), which is highly specific for GSH conjugates[4].

Self-Validation: A minus-NADPH negative control is mandatory to differentiate CYP-mediated bioactivation from spontaneous chemical degradation. A positive control (e.g., ticlopidine or clozapine) must be included to validate the trapping efficiency of the HLM/GSH system[5].

Workflow Incubation 1. Microsomal Incubation (HLM + NADPH + GSH) Quench 2. Reaction Quenching (Cold Acetonitrile) Incubation->Quench Centrifuge 3. Centrifugation (Protein Precipitation) Quench->Centrifuge LCMS 4. LC-HRMS Analysis (Product Ion Extraction) Centrifuge->LCMS Data 5. Adduct Identification (m/z 272.0888) LCMS->Data

Self-validating GSH trapping workflow for the detection of reactive electrophilic metabolites.

Protocol 2: Ames Test for Genotoxicity (Bacterial Reverse Mutation Assay)

Causality: Given the PAA structural alert, the Ames test is the gold standard for assessing mutagenic potential[1].

Step-by-Step Methodology:

  • Strain Selection : Utilize Salmonella typhimurium strains TA98 (frameshift mutations) and TA100 (base-pair substitutions), which are auxotrophic for histidine.

  • Metabolic Activation : Prepare agar plates with and without 10% rat liver S9 fraction. Causality: The S9 fraction contains the CYP1A2 enzymes required to bioactivate the inert PAA into the mutagenic nitrenium ion[1]. Without S9, the compound will likely appear falsely negative.

  • Plating & Incubation : Expose the bacteria to varying concentrations of the test compound (e.g., 5 to 5000 µ g/plate ) and incubate at 37°C for 48-72 hours.

  • Colony Counting : Count the number of revertant colonies.

Self-Validation: A dose-dependent increase in revertants (typically ≥2-fold over vehicle control) in the +S9 plates confirms the mutagenic liability of the PAA. Positive controls (e.g., 2-aminoanthracene for +S9 conditions) must be used to ensure the metabolic viability of the liver extract.

References

  • Sigma-Aldrich Product Data : 5-amino-2-ethoxybenzene-1-sulfonamide hydrochloride. Sigma-Aldrich.

  • Haptenation of sulfonamide reactive metabolites to cellular proteins . Molecular Pharmacology / PubMed.

  • Enhanced Screening of Glutathione-Trapped Reactive Metabolites by In-Source Collision-Induced Dissociation and Extraction of Product Ion Using UHPLC-High Resolution Mass Spectrometry . Analytical Chemistry.

  • A high-throughput glutathione trapping assay with combined high sensitivity and specificity in high-resolution mass spectrometry by applying product ion extraction and data-dependent neutral loss . Rapid Communications in Mass Spectrometry / PubMed.

  • Explanation for Main Features of Structure-Genotoxicity Relationships of Aromatic Amines by Theoretical Studies of Their Activation Pathways in CYP1A2 . Chemical Research in Toxicology.

  • Likelihood and Mechanisms of Cross-Allergenicity Between Sulfonamide Antibiotics and Other Drugs Containing a Sulfonamide Functional Group . Pharmacotherapy / Ovid.

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development and Validation Protocol for 5-Amino-2-ethoxybenzene-1-sulfonamide Hydrochloride

Executive Summary 5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride (CAS: 1171768-81-2) is a critical amphoteric building block used in the synthesis of complex pharmaceuticals, including highly specific enzyme inhibit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride (CAS: 1171768-81-2) is a critical amphoteric building block used in the synthesis of complex pharmaceuticals, including highly specific enzyme inhibitors and sulfonamide-based therapeutics. This application note details a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for its purity analysis and quantification. By explicitly defining the physicochemical causality behind column selection, mobile phase pH, and gradient design, this guide provides a self-validating framework for analytical scientists.

Physicochemical Profiling & Causality

The foundation of successful chromatographic method development lies in understanding the analyte's molecular architecture. 5-Amino-2-ethoxybenzene-1-sulfonamide possesses three distinct functional features that dictate its behavior in solution:

  • Aniline Moiety (Primary Amine): A basic functional group with a pKa of ~4.5.

  • Benzenesulfonamide Group: A weakly acidic moiety with a pKa of ~10.0.

  • Ethoxy Ether Linkage: An electron-donating group that contributes to the molecule's overall lipophilicity.

Because the compound is supplied as a hydrochloride salt , it dissolves readily in aqueous media but presents a highly polar, protonated profile at low pH. This amphoteric nature requires precise pH control to prevent peak splitting, retention time drift, and poor peak symmetry[1].

Ionization_Retention LowPH Low pH (< 3.0) Amine Protonated (+) Low Retention MidPH Neutral pH (6.0 - 7.0) Fully Neutral Species Maximum Retention HighPH High pH (> 10.0) Sulfonamide Ionized (-) Decreased Retention Molecule 5-Amino-2-ethoxybenzene- 1-sulfonamide Molecule->LowPH Acidic Molecule->MidPH Buffered Molecule->HighPH Basic

Fig 1. pH-dependent ionization states and their direct impact on RP-HPLC retention.

Chromatographic Strategy (The "Why")

Stationary Phase Selection

Basic anilines are notorious for undergoing secondary ion-exchange interactions with residual, unendcapped silanols on standard silica supports, leading to severe peak tailing[2]. To mitigate this, a base-deactivated, high-purity C18 column (e.g., Waters XBridge C18 or Phenomenex Gemini C18) is required. These columns utilize cross-linked or hybrid silica technology that shields the basic amine from acidic silanol sites.

Mobile Phase & pH Dynamics

The amphoteric nature of the molecule dictates the mobile phase pH.

  • At pH 2.0 (e.g., using 0.1% TFA), the amine is fully protonated, resulting in poor retention on a C18 phase and potential co-elution with the void volume.

  • At pH 10.0 , the sulfonamide deprotonates, again reducing retention.

  • By buffering the mobile phase to pH 6.5 using 10 mM Ammonium Acetate , both functional groups remain predominantly neutral. This maximizes hydrophobic interaction with the stationary phase, ensuring optimal retention and sharp peak symmetry, a principle widely applied in the analysis of complex sulfonamides[3].

Organic Modifier & Detection

Acetonitrile (ACN) is selected over Methanol (MeOH) as the organic modifier due to its lower viscosity, which reduces system backpressure, and its superior elution strength for aromatic ethers. UV detection is set at 254 nm , which captures the strong π→π∗ transitions of the substituted benzene ring[4].

Optimized HPLC Protocol (The "How")

Chromatographic Conditions

Summarized below is the optimized gradient method designed to separate the main API from potential synthetic impurities (e.g., unreacted starting materials or regioisomers).

ParameterOptimized ConditionRationale
Column Base-deactivated C18 (150 mm × 4.6 mm, 3.5 µm)Prevents silanol-induced peak tailing of the basic aniline group.
Mobile Phase A 10 mM Ammonium Acetate in Water (pH 6.5)Maintains the analyte in its neutral state for maximum RP retention.
Mobile Phase B 100% Acetonitrile (HPLC Grade)Provides sharp peak shapes and low backpressure.
Gradient Program 0-2 min: 10% B2-12 min: 10% 70% B12-15 min: 70% B15-16 min: 70% 10% B16-20 min: 10% BEnsures elution of polar degradation products early, while flushing highly lipophilic impurities late in the run.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column.
Column Temp. 30°C ± 1°CStabilizes mass transfer kinetics and ensures retention time reproducibility.
Injection Vol. 10 µLPrevents column overloading while maintaining high sensitivity.
Detection UV/DAD at 254 nmTargets the primary chromophore of the benzenesulfonamide core.
Step-by-Step Sample Preparation
  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Acetonitrile. Crucial Step: Using unbuffered water as a diluent for the hydrochloride salt will cause a localized pH drop in the injection plug, leading to peak splitting.

  • Stock Solution: Accurately weigh 10.0 mg of 5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent (1.0 mg/mL). Sonicate for 5 minutes.

  • Working Solution: Transfer 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent (100 µg/mL).

  • Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter prior to injection.

Method Validation Framework (Self-Validating System)

To ensure the method is self-validating and compliant with ICH Q2(R1) guidelines, the following systematic workflow must be executed:

HPLC_Workflow A 1. System Suitability (Tailing Factor < 1.5, N > 5000) B 2. Specificity & Forced Degradation (Acid, Base, Peroxide, Thermal) A->B C 3. Linearity & Range (R² > 0.999 over 25-150% target) B->C D 4. Accuracy & Precision (RSD < 2.0% for 6 replicates) C->D E 5. Robustness Testing (± 0.2 pH, ± 2°C, ± 2% Organic) D->E

Fig 2. Logical progression of HPLC method validation for pharmaceutical intermediates.

Forced Degradation (Specificity) Protocol

To prove the method is stability-indicating, the analyte must be stressed to generate potential degradation products:

  • Acid Hydrolysis: 1 mL Stock + 1 mL 1N HCl. Heat at 60°C for 2 hours. Neutralize with 1N NaOH before dilution.

  • Base Hydrolysis: 1 mL Stock + 1 mL 1N NaOH. Heat at 60°C for 2 hours. Neutralize with 1N HCl before dilution. (Note: Sulfonamides are particularly susceptible to base-catalyzed hydrolysis).

  • Oxidation: 1 mL Stock + 1 mL 3% H2​O2​ . Leave at room temperature for 4 hours.

Acceptance Criteria: The main peak must achieve baseline resolution ( Rs​>1.5 ) from all degradation products, and peak purity analysis via Diode Array Detector (DAD) must show no co-eluting impurities.

Troubleshooting Chromatographic Artifacts

ObservationRoot Cause (Causality)Corrective Action
Peak Tailing ( As​>1.5 ) Secondary interactions between the basic amine and acidic silanols[1].Ensure the mobile phase buffer is strictly at pH 6.5. If tailing persists, switch to a column with a polar-embedded group (e.g., RP-Amide).
Peak Splitting Injection solvent is too strong or unbuffered, causing the HCl salt to elute in two different ionization states.Always dissolve the sample in the buffered diluent matching the starting mobile phase conditions.
Retention Time Drift Inadequate buffering capacity.Increase Ammonium Acetate concentration from 10 mM to 20 mM to stabilize the local pH during the gradient.

Sources

Application

Application Note: 5-Amino-2-ethoxybenzene-1-sulfonamide Hydrochloride in Drug Discovery

Executive Summary 5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride (CAS 1171768-81-2) is a highly versatile, bifunctional building block widely utilized in modern medicinal chemistry[1]. With a molecular weight of 252...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride (CAS 1171768-81-2) is a highly versatile, bifunctional building block widely utilized in modern medicinal chemistry[1]. With a molecular weight of 252.72 g/mol , this precursor provides an optimal balance of reactivity and structural stability[2]. By offering both a nucleophilic aniline handle and a primary sulfonamide pharmacophore, it serves as a critical intermediate for synthesizing Carbonic Anhydrase (CA) inhibitors, kinase hinge-binders, and multi-target anticancer agents. This application note details the mechanistic rationale for its structural components and provides self-validating protocols for its integration into drug discovery workflows.

Structural Rationale & Mechanistic Causality

The utility of this precursor is rooted in the synergistic effects of its three primary functional groups. Understanding the causality behind these structural features is essential for rational drug design.

  • The 1-Sulfonamide Pharmacophore (Zinc-Binding): Primary sulfonamides are the most investigated and validated class of human carbonic anhydrase (hCA) inhibitors[3]. The unhindered −SO2​NH2​ group acts as a potent Lewis base, binding directly to the catalytic zinc ion ( Zn2+ ) within the enzyme's active site[3]. This makes the precursor indispensable for targeting tumor-associated isoforms like hCA IX and XII, which are overexpressed in hypoxic tumor microenvironments[3]. Furthermore, complexing this sulfonamide with transition metals has been shown to significantly enhance selective cytotoxicity against cancer cell lines[4].

  • The 5-Amino Nucleophile (The "Tail Approach"): The primary arylamine provides a highly reactive site for structural extension. In the design of isoform-selective CA inhibitors, the "tail approach" is the gold standard[3]. By appending various tail moieties (e.g., nitrogenous bases, lipophilic rings) to the 5-amino group via amide coupling or reductive amination, researchers can modulate the molecule's interaction with the outer, variable regions of the CA active site, driving selectivity[3]. While older acyclic sulfonamides with exposed N4-arylamines can trigger allergic responses, utilizing this amino group as a functionalized linker mitigates such toxophore liabilities[5].

  • The 2-Ethoxy Modulator (Electronic & Steric Control): The ethoxy group is not merely a spacer; it exerts profound electronic and steric effects. Electronically, it donates electron density into the aromatic ring via resonance, increasing the nucleophilicity of the meta-positioned 5-amino group. Sterically, it provides a lipophilic vector that can occupy adjacent hydrophobic pockets in target proteins, improving the overall pharmacokinetic profile and binding affinity.

ReactivityMap Core 5-Amino-2-ethoxybenzene- 1-sulfonamide HCl Aniline 5-Amino Group (Nucleophile) Core->Aniline Sulfonamide 1-Sulfonamide Group (Pharmacophore) Core->Sulfonamide Ethoxy 2-Ethoxy Group (Modulator) Core->Ethoxy Amide Amide Coupling (Tail Approach) Aniline->Amide Buchwald Buchwald-Hartwig Cross-Coupling Aniline->Buchwald CA_Inhib Zinc Binding (Carbonic Anhydrase Inhibitors) Sulfonamide->CA_Inhib MetalComp Metal Coordination (Anticancer Complexes) Sulfonamide->MetalComp Steric Steric Shielding & Lipophilicity Ethoxy->Steric

Structural reactivity map of 5-Amino-2-ethoxybenzene-1-sulfonamide highlighting key functional nodes.

Quantitative Data Summaries

To ensure predictable behavior during assay development and synthesis, the physicochemical properties and expected reaction metrics are summarized below.

Table 1: Physicochemical Properties
PropertyValueCausality / Impact on Workflow
CAS Number 1171768-81-2Unique identifier for the hydrochloride salt form[1].
Molecular Weight 252.72 g/mol Low MW allows for significant structural addition before violating Lipinski's Rule of 5[2].
Physical State Solid (HCl Salt)Enhances shelf-stability by preventing premature oxidation of the aniline group.
Solubility DMSO, DMF, MeOHRequires polar aprotic solvents for coupling; poorly soluble in non-polar organics until free-based.
Table 2: Reaction Validation Metrics (Amide Coupling)
Analytical MethodTarget ObservationValidation Checkpoint
TLC (DCM:MeOH 9:1) Rf​ shift from ~0.2 (amine) to ~0.5 (amide)Confirms consumption of the highly polar primary amine.
LC-MS (ESI+) [M+H]+ = Product MW + 1Validates successful mass addition.
1 H-NMR (DMSO- d6​ ) Disappearance of broad −NH2​ singlet (~5.0 ppm)Confirms complete conversion of the aniline to an amide.

Experimental Protocols: Self-Validating Systems

The following protocol details the "Tail Approach" via amide coupling. Because the precursor is supplied as a hydrochloride salt to maintain stability[1], an in situ neutralization step is mandatory. HATU is selected as the coupling agent because the aniline's nucleophilicity, while enhanced by the ethoxy group, is still lower than that of aliphatic amines.

Protocol 1: Amide Coupling via the "Tail Approach"

Objective: Append a carboxylic acid "tail" to the 5-amino position to generate an isoform-selective CA inhibitor.

Reagents Required:

  • 5-Amino-2-ethoxybenzene-1-sulfonamide HCl (1.0 eq)

  • Target Carboxylic Acid (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Carboxylic Acid Activation: In an oven-dried round-bottom flask under inert atmosphere ( N2​ ), dissolve the Target Carboxylic Acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (1.5 eq) to the mixture. Stir at room temperature for 15 minutes. Causality: This pre-activation forms the highly reactive active ester, preventing side reactions with the sulfonamide group.

  • Precursor Free-Basing: In a separate vial, dissolve 5-Amino-2-ethoxybenzene-1-sulfonamide HCl (1.0 eq) in a minimal amount of DMF. Add DIPEA (1.5 eq) to neutralize the HCl salt. Validation: A slight color change or complete dissolution indicates successful free-basing.

  • Coupling: Dropwise, add the free-based aniline solution to the activated acid mixture. Stir at room temperature for 2–4 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS. Look for the disappearance of the precursor mass ( m/z 217 for the free base) and the appearance of the product mass.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification: Dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash chromatography (DCM/MeOH gradient).

Workflow Step1 1. Free Basing Neutralize HCl salt with DIPEA Step2 2. Activation Activate carboxylic acid with HATU Step1->Step2 DMF Solvent Step3 3. Coupling React aniline at RT for 2-4 hrs Step2->Step3 Add Precursor Step4 4. Workup Aqueous extraction (EtOAc/H2O) Step3->Step4 TLC Monitor Step5 5. Validation LC-MS & NMR Confirmation Step4->Step5 Purified Product

Step-by-step experimental workflow for amide coupling using the aniline precursor.

References

  • National Institutes of Health (PMC). Unveiling sultam in drug discovery: spotlight on the underexplored scaffold - PMC.[5] URL: [Link]

  • National Institutes of Health (PMC). Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases - PMC.[3] URL:[Link]

  • National Institutes of Health (PMC). A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs - PMC.[4] URL: [Link]

Sources

Method

Protocol for Dissolving 5-Amino-2-ethoxybenzene-1-sulfonamide Hydrochloride in Organic Solvents

Chemical Context & Mechanistic Insights Handling pharmaceutical intermediates like [1] requires a nuanced understanding of salt forms and solvent interactions. The molecule possesses a dual nature: a highly polar, ionic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Chemical Context & Mechanistic Insights

Handling pharmaceutical intermediates like [1] requires a nuanced understanding of salt forms and solvent interactions. The molecule possesses a dual nature: a highly polar, ionic anilinium hydrochloride group and a lipophilic ethoxybenzene core.

The Solubility Barrier

As a hydrochloride salt, the compound exhibits high crystal lattice energy driven by strong ionic interactions between the protonated primary amine and the chloride anion. While this makes the compound highly soluble in water and polar protic solvents, it renders it virtually insoluble in non-polar or moderately polar aprotic organic solvents (e.g., Dichloromethane, Tetrahydrofuran, Ethyl Acetate). The low dielectric constants of these solvents cannot overcome the ionic lattice energy.

The Causality of Base Neutralization (Free-Basing)

To utilize this compound in organic synthesis (e.g., amide couplings, sulfonylations), researchers must convert the salt to its free base form [2]. By introducing an organic or mild inorganic base, a proton transfer occurs.

Expertise Insight: This specific molecule contains two ionizable functional groups: the anilinium hydrochloride (pKa ~4.5) and the primary sulfonamide (pKa ~10.0). To successfully dissolve or extract the free base into an organic solvent, the pH must be carefully controlled between 7.0 and 9.0. Using a mild base like N,N-Diisopropylethylamine (DIPEA) or aqueous Sodium Bicarbonate (NaHCO₃, pH ~8.3) selectively neutralizes the anilinium salt. If a strong base like NaOH (pH > 12) is used, the sulfonamide will deprotonate, forming a water-soluble sodium salt that will stubbornly remain in the aqueous phase or precipitate out of organic solution.

Comparative Solubility Profile

The following table summarizes the expected solubility behavior of the compound in its salt versus free base forms across different solvent classes.

Solvent ClassExample SolventsSolubility of HCl SaltSolubility of Free Base
Polar Protic Methanol, Ethanol, WaterHigh (>50 mg/mL)Moderate
Polar Aprotic DMSO, DMFHigh (>30 mg/mL)High
Moderately Polar Dichloromethane (DCM), THFVery Low (Suspension)High
Non-Polar Hexane, TolueneInsolubleLow to Moderate

Protocol Selection Workflow

G Start 5-Amino-2-ethoxybenzene-1-sulfonamide HCl App Determine Downstream Application Start->App Polar Assays / Polar-Tolerant Reactions App->Polar NonPolar Organic Synthesis in Non-Polar Solvents App->NonPolar Prot1 Protocol A: Direct Solvation (DMSO, DMF, MeOH) Polar->Prot1 SaltTol Is HCl salt byproduct tolerated in situ? NonPolar->SaltTol Prot2 Protocol B: In-Situ Neutralization (Add DIPEA/TEA in DCM/THF) SaltTol->Prot2 Yes Prot3 Protocol C: Ex-Situ Free-Basing (NaHCO3 Extraction -> EtOAc) SaltTol->Prot3 No

Workflow for selecting the optimal dissolution protocol based on downstream applications.

Experimental Workflows

Protocol A: Direct Solvation in Polar Aprotic Solvents

Best for: Biological assays, stock solution generation, or reactions tolerant of DMSO/DMF.

  • Weighing: Accurately weigh the required mass of 5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride into a clean, dry glass vial.

  • Solvent Addition: Add anhydrous DMSO or DMF to achieve the desired molarity (typically up to 100 mM).

  • Agitation: Vortex the solution for 30–60 seconds. If dissolution is slow, sonicate the vial in a water bath at room temperature for 2–5 minutes.

  • Self-Validating Check: The resulting solution must be optically clear. If turbidity persists, the concentration has exceeded the thermodynamic solubility limit; gently warm to 37°C or dilute the sample.

Protocol B: In-Situ Neutralization for Organic Synthesis

Best for: Amide couplings, reductive aminations, or SNAr reactions in DCM or THF where the resulting organic salt byproduct does not interfere.

  • Suspension: Suspend the HCl salt in the target organic solvent (e.g., anhydrous DCM). The mixture will appear as a cloudy, heterogeneous suspension.

  • Base Addition: Add 1.2 to 1.5 molar equivalents of an organic non-nucleophilic base, such as DIPEA or Triethylamine (TEA), dropwise under continuous stirring.

  • Equilibration: Stir the mixture at room temperature for 10–15 minutes to allow the proton transfer to reach completion.

  • Self-Validating Check: The initial cloudy suspension will transition to a clear or slightly hazy solution as the lipophilic free base dissolves. Note on Causality: In solvents like THF, the newly formed DIPEA-HCl or TEA-HCl salt may precipitate as a fine white powder. This validates the reaction; the active free base remains dissolved in the filtrate.

Protocol C: Ex-Situ Free-Basing via Liquid-Liquid Extraction

Best for: Isolating the pure free base prior to sensitive catalytic reactions where chloride ions or ammonium salts act as poisons.

  • Biphasic Setup: Suspend the HCl salt in a separatory funnel containing a 1:1 (v/v) mixture of Ethyl Acetate (EtOAc) and saturated aqueous NaHCO₃.

  • Neutralization: Stopper and gently invert the funnel, frequently venting the stopcock to release CO₂ gas generated by the neutralization of the acid.

  • Extraction: Once gas evolution ceases, shake vigorously for 1 minute. Allow the layers to separate. The free base will partition entirely into the upper EtOAc layer.

  • Washing & Drying: Collect the organic layer. Wash once with brine (saturated NaCl) to remove residual water, then dry over anhydrous Sodium Sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation).

  • Self-Validating Check: The cessation of CO₂ bubbling confirms complete neutralization. The final isolated solid is the pure free base, which will now dissolve instantly and completely in DCM or THF without any residual cloudiness.

References

Application

Application Notes and Protocols for the Derivatization of 5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride for Mass Spectrometry

Introduction: Navigating the Analytical Challenges of a Polar Sulfonamide 5-Amino-2-ethoxybenzene-1-sulfonamide is a sulfonamide compound that, like many aromatic amines and sulfonamides, presents analytical challenges f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Analytical Challenges of a Polar Sulfonamide

5-Amino-2-ethoxybenzene-1-sulfonamide is a sulfonamide compound that, like many aromatic amines and sulfonamides, presents analytical challenges for mass spectrometry (MS)-based quantification, particularly when coupled with gas chromatography (GC). Its inherent polarity, due to the primary amine (-NH₂) and sulfonamide (-SO₂NH₂) functional groups, results in low volatility and potential for thermal degradation in the GC inlet. Furthermore, these polar groups can cause poor peak shape and tailing in reversed-phase liquid chromatography (LC) due to interactions with the stationary phase.

Derivatization is a chemical modification technique that addresses these challenges by converting the polar functional groups into less polar, more volatile, and more thermally stable moieties.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the derivatization of 5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride for enhanced analysis by mass spectrometry. We will explore three common and effective derivatization strategies: silylation, acylation, and alkylation, providing the scientific rationale behind each method, detailed protocols, and expected mass spectrometric behavior of the derivatives.

The Rationale for Derivatization: Enhancing Analyte Properties for MS Analysis

The primary objectives of derivatizing 5-Amino-2-ethoxybenzene-1-sulfonamide are to:

  • Increase Volatility: By replacing the active hydrogens on the amine and sulfonamide groups with non-polar groups, the intermolecular hydrogen bonding is reduced, leading to a significant increase in volatility, making the analyte amenable to GC analysis.[2]

  • Improve Thermal Stability: Derivatization protects the polar functional groups from thermal degradation in the hot GC injection port, ensuring the integrity of the analyte.

  • Enhance Chromatographic Performance: The resulting less polar derivatives exhibit better interaction with non-polar GC stationary phases, leading to sharper, more symmetrical peaks and improved separation from matrix components.

  • Direct and Enhance Mass Spectral Fragmentation: Derivatization can introduce specific fragmentation patterns that are characteristic of the analyte, aiding in its identification and quantification. The choice of derivatizing agent can be tailored to produce fragments with high mass-to-charge ratios (m/z), moving them out of the low-mass chemical noise region.

Derivatization Strategies and Protocols

This section details the chemical principles and step-by-step protocols for the silylation, acylation, and alkylation of 5-Amino-2-ethoxybenzene-1-sulfonamide.

Silylation: The Workhorse of GC Derivatization

Silylation involves the replacement of active hydrogens with a trimethylsilyl (TMS) group, typically using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[3] Silylation is a versatile and widely used technique for derivatizing a broad range of compounds containing -OH, -NH₂, and -SH groups.[2]

Mechanism of Silylation:

The reaction proceeds via a nucleophilic attack of the nitrogen atom of the primary amine and the sulfonamide on the silicon atom of the silylating reagent. For BSTFA, the reaction is driven by the formation of the stable N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide byproducts, which are volatile and chromatograph well.[3]

dot

Caption: General workflow for the silylation of 5-Amino-2-ethoxybenzene-1-sulfonamide.

Protocol: Silylation with BSTFA + 1% TMCS

  • Materials:

    • 5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride standard

    • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

    • Anhydrous pyridine (or other aprotic solvent like acetonitrile)

    • Reaction vials (2 mL) with PTFE-lined caps

    • Heating block or oven

    • Vortex mixer

    • Nitrogen gas supply for drying

  • Procedure:

    • Sample Preparation: Accurately weigh approximately 1 mg of 5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride into a reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to ensure anhydrous conditions as silylating reagents are moisture-sensitive.[3]

    • Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample.

    • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial. The TMCS acts as a catalyst to enhance the silylating power of BSTFA.

    • Reaction: Tightly cap the vial and vortex for 1 minute. Heat the mixture at 70°C for 30 minutes in a heating block or oven.

    • Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS system.

Expected Mass Spectrum of the Di-TMS Derivative:

The derivatization will occur at both the primary amine and the sulfonamide nitrogen, resulting in a di-TMS derivative. The mass spectrum is expected to show a molecular ion (M⁺) and characteristic fragments.

Derivative Expected Molecular Ion (M⁺) m/z Key Fragment Ions (m/z) and Interpretation
Di-TMS Derivative374359 ([M-CH₃]⁺), 285 ([M-SO₂NH-TMS]⁺), 73 ([Si(CH₃)₃]⁺)
Acylation: Introducing Fluorinated Moieties for Enhanced Detection

Acylation involves the introduction of an acyl group (R-C=O) to the primary amine and sulfonamide groups. The use of fluorinated anhydrides, such as trifluoroacetic anhydride (TFAA), is particularly advantageous as it introduces fluorine atoms into the molecule, which can enhance sensitivity in electron capture detection (ECD) for GC and produce characteristic mass spectral fragments.[4]

Mechanism of Acylation:

The reaction with TFAA proceeds through a nucleophilic acyl substitution where the nitrogen atoms of the amine and sulfonamide attack the electrophilic carbonyl carbon of the anhydride. This results in the formation of trifluoroacetyl derivatives and trifluoroacetic acid as a byproduct.[5][6]

dot

Caption: General workflow for the acylation of 5-Amino-2-ethoxybenzene-1-sulfonamide.

Protocol: Acylation with Trifluoroacetic Anhydride (TFAA)

  • Materials:

    • 5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride standard

    • Trifluoroacetic anhydride (TFAA)

    • Anhydrous ethyl acetate (or other aprotic solvent)

    • Reaction vials (2 mL) with PTFE-lined caps

    • Heating block or oven

    • Vortex mixer

    • Nitrogen gas supply for drying

  • Procedure:

    • Sample Preparation: Place approximately 1 mg of the analyte in a reaction vial and ensure it is completely dry.

    • Reagent Addition: Add 200 µL of anhydrous ethyl acetate to the vial.

    • Derivatization: Add 100 µL of TFAA to the vial.

    • Reaction: Tightly cap the vial and heat at 60°C for 30 minutes.

    • Evaporation: After cooling to room temperature, evaporate the excess TFAA and solvent under a gentle stream of nitrogen.

    • Reconstitution: Reconstitute the residue in a suitable solvent (e.g., 100 µL of ethyl acetate) for GC-MS analysis.

Expected Mass Spectrum of the Di-TFA Derivative:

Acylation will occur on both the primary amine and the sulfonamide nitrogen. The resulting di-trifluoroacetyl derivative will exhibit characteristic fragmentation.

Derivative Expected Molecular Ion (M⁺) m/z Key Fragment Ions (m/z) and Interpretation
Di-TFA Derivative422353 ([M-CF₃CO]⁺), 285 ([M-SO₂N(COCF₃)]⁺), 69 ([CF₃]⁺)
Alkylation: Stable Derivatives with Pentafluorobenzyl Bromide (PFBBr)

Alkylation involves the introduction of an alkyl group. Pentafluorobenzyl bromide (PFBBr) is a common alkylating agent that introduces a pentafluorobenzyl group, which is a strong electron-capturing moiety, making the derivative highly sensitive for ECD and for negative chemical ionization (NCI) mass spectrometry.[7][8]

Mechanism of Alkylation:

The reaction with PFBBr is a nucleophilic substitution where the deprotonated amine and sulfonamide nitrogens act as nucleophiles, attacking the benzylic carbon of PFBBr and displacing the bromide ion. The reaction is typically carried out under basic conditions to deprotonate the active hydrogens.

dot

Caption: General workflow for the alkylation of 5-Amino-2-ethoxybenzene-1-sulfonamide.

Protocol: Alkylation with Pentafluorobenzyl Bromide (PFBBr)

  • Materials:

    • 5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride standard

    • Pentafluorobenzyl bromide (PFBBr)

    • Anhydrous potassium carbonate (K₂CO₃) or another suitable base

    • Anhydrous acetone

    • Reaction vials (2 mL) with PTFE-lined caps

    • Heating block or oven

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Sample Preparation: Place approximately 1 mg of the analyte in a reaction vial.

    • Reagent Addition: Add 500 µL of anhydrous acetone and an excess of anhydrous potassium carbonate (approximately 10 mg).

    • Derivatization: Add 50 µL of a 10% (v/v) solution of PFBBr in acetone.

    • Reaction: Tightly cap the vial and heat at 60°C for 1 hour with occasional vortexing.

    • Work-up: After cooling, centrifuge the vial to pellet the potassium carbonate. Carefully transfer the supernatant to a clean vial.

    • Evaporation and Reconstitution: Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent (e.g., 100 µL of hexane or ethyl acetate) for analysis.

Expected Mass Spectrum of the Di-PFB Derivative:

The di-pentafluorobenzyl derivative is expected to show a prominent molecular ion and a characteristic fragment at m/z 181, corresponding to the pentafluorobenzyl cation ([C₆F₅CH₂]⁺).

Derivative Expected Molecular Ion (M⁺) m/z Key Fragment Ions (m/z) and Interpretation
Di-PFB Derivative590409 ([M-C₇H₂F₅]⁺), 181 ([C₇H₂F₅]⁺, pentafluorobenzyl cation)

Logical Workflow for Derivatization and Analysis

The overall process from sample preparation to data acquisition follows a logical sequence to ensure reliable and reproducible results.

dot

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis A Accurately weigh 5-Amino-2-ethoxybenzene-1-sulfonamide HCl B Evaporate solvent to dryness (if in solution) A->B C Add anhydrous solvent and derivatization reagent (e.g., BSTFA, TFAA, or PFBBr) B->C D Heat reaction mixture (e.g., 60-70°C) C->D E Cool and prepare for injection (may include evaporation and reconstitution) D->E F Inject into GC-MS or LC-MS E->F G Data Acquisition and Analysis F->G

Caption: A logical workflow for the derivatization and analysis of 5-Amino-2-ethoxybenzene-1-sulfonamide.

Conclusion and Best Practices

The derivatization of 5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride is a critical step for its successful analysis by mass spectrometry, particularly when using GC. Silylation, acylation, and alkylation each offer distinct advantages, and the choice of method will depend on the specific analytical requirements, such as desired sensitivity and the available instrumentation.

Key Considerations for Successful Derivatization:

  • Anhydrous Conditions: All derivatization reactions are sensitive to moisture, which can consume the reagent and lead to incomplete derivatization. Ensure all glassware, solvents, and the sample itself are dry.

  • Reagent Stoichiometry: An excess of the derivatizing reagent is typically used to drive the reaction to completion.

  • Reaction Optimization: The reaction time and temperature may need to be optimized for the specific analyte and matrix to achieve maximum derivatization efficiency.

  • Blank Samples: Always prepare a reagent blank (all reagents and solvents without the analyte) to identify any potential interferences from the derivatization process itself.

By following the protocols and understanding the chemical principles outlined in this application note, researchers can confidently and accurately analyze 5-Amino-2-ethoxybenzene-1-sulfonamide and similar polar sulfonamides, advancing their research and development efforts.

References

  • ResearchGate. (n.d.). Trifluoroacetic anhydride (TFAA). Retrieved from [Link]

  • IUPAC. (1997). Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). (A. D. McNaught & A. Wilkinson, Compilers).
  • Tsikas, D. (2017). Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates.
  • Royal Society of Chemistry. (2026). High-throughput discovery and characterisation of pentafluorobenzene sulfonamide modifiers of Aurora A kinase. Chemical Science.
  • Wikipedia. (2023). Trifluoroacetic anhydride. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Trifluoroacetic Anhydride (TFAA). Retrieved from [Link]

  • Wikipedia. (2023). N,O-Bis(trimethylsilyl)trifluoroacetamide. Retrieved from [Link]

  • MassBank. (n.d.). Retrieved from [Link]

  • Michigan State University. (2019). Protocol MSU_MSMC_010. Retrieved from [Link]

  • ResearchGate. (2026). High-throughput discovery and characterisation of pentafluorobenzene sulfonamide modifiers of Aurora A kinase. Retrieved from [Link]

  • ResearchGate. (2025). Pentafluorobenzyl bromide – A versatile derivatization agent in chromatography and mass spectrometry: II. Analysis of organic acids and bases, and comparison with other perfluorinated reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). GC/EI-MS Analysis of Amino Acids Derivatized with Pentafluorobenzyl Bromide. Retrieved from [Link]

  • FoodBAll. (n.d.). Spectral Libraries. Retrieved from [Link]

  • SWGDRUG. (2025). SWGDRUG Mass Spectral Library. Retrieved from [Link]

  • GNPS. (2021). UCSD/CCMS - Spectrum Library. Retrieved from [Link]

  • GNPS. (2020). UCSD/CCMS - Spectrum Library. Retrieved from [Link]

  • IU Indianapolis ScholarWorks. (n.d.). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. Retrieved from [Link]

  • GNPS. (2025). GNPS Public Spectral Libraries. Retrieved from [Link]

  • Wiley Online Library. (2023). Analysis of surfactants by mass spectrometry: coming to grips with their diversity. Mass Spectrometry Reviews, 42(5), 1557-1588.
  • Royal Society of Chemistry. (n.d.). High-throughput discovery and characterisation of pentafluorobenzene sulfonamide modifiers of Aurora A kinase. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed EI-MS fragmentation pattern for di-(trifluoroacetylated) derivatives of N-alkyl-1,3-propanediamines. Retrieved from [Link]

  • PubMed. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.
  • PubMed. (2017). Elimination of N,O-bis(trimethylsilyl)trifluoroacetamide interference by base treatment in derivatization gas chromatography mass spectrometry determination of parts per billion of alcohols in a food additive.
  • PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(3), 383-393.
  • I.R.I.S. (2023). Biotic transformation products of sulfonamides in environmental water samples. Retrieved from [Link]

  • MDPI. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 23(6), 1469.

Sources

Method

Application Note: Catalytic Cross-Coupling Strategies for 5-Amino-2-ethoxybenzene-1-sulfonamide Hydrochloride

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Molecule of Interest: 5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride (CAS: 1171768-81-2)[1] Introduction & Mechanistic Rat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Molecule of Interest: 5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride (CAS: 1171768-81-2)[1]

Introduction & Mechanistic Rationale

5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride is a highly versatile, bifunctional building block frequently utilized in the synthesis of alpha-blockers (e.g., tamsulosin derivatives) and PDE5 inhibitors. The molecule presents a unique synthetic challenge and opportunity: it contains both a highly nucleophilic primary aniline and a weakly nucleophilic primary sulfonamide.

Designing catalytic cross-coupling reactions for this substrate requires strict control over chemoselectivity . The causality of this selectivity lies in the distinct electronic properties and pKa values of the two nitrogen centers:

  • The 5-Amino Group (Aniline): Highly nucleophilic. Its cross-coupling is driven by the use of weak bases (e.g., Cs2​CO3​ ) and bulky, electron-rich phosphine ligands like BrettPhos, which specifically promote the mono-arylation of primary amines while sterically blocking bis-arylation[2][3].

  • The 1-Sulfonamide Group: A poor nucleophile (pKa ~10). Coupling at this position requires the aniline to be protected (or already derivatized), alongside the use of highly active precatalysts (e.g., [Pd(allyl)Cl]2​ ) and specialized ligands like t BuXPhos to facilitate the challenging reductive elimination step[4].

Critical Pre-Reaction Step (Freebasing): Because the substrate is supplied as a hydrochloride salt[1], it must be neutralized prior to any palladium-catalyzed step. If introduced directly, the HCl will protonate the electron-rich phosphine ligands, preventing their coordination to the palladium center and resulting in rapid catalyst death (observed as the irreversible precipitation of palladium black).

Divergent Reactivity Workflow

G Start 5-Amino-2-ethoxybenzene- 1-sulfonamide HCl Base Neutralization / Freebasing (Remove HCl) Start->Base Split Base->Split Aniline_Path Aniline C-N Coupling (Chemoselective) Split->Aniline_Path Sulf_Path Sulfonamide C-N Coupling (Requires Aniline Protection) Split->Sulf_Path Aniline_Cond Pd2(dba)3, BrettPhos Cs2CO3, Toluene, 80°C Aniline_Path->Aniline_Cond Sulf_Cond [Pd(allyl)Cl]2, tBuXPhos K2CO3, 2-MeTHF, 110°C Sulf_Path->Sulf_Cond Aniline_Prod Mono-N-Aryl Aniline Sulfonamide Intact Aniline_Cond->Aniline_Prod Sulf_Prod N-Aryl Sulfonamide Aniline Protected Sulf_Cond->Sulf_Prod

Divergent Pd-catalyzed cross-coupling pathways for 5-Amino-2-ethoxybenzene-1-sulfonamide.

Quantitative Optimization Matrix

The following table summarizes the validated parameters required to drive chemoselectivity toward either the aniline or the sulfonamide moiety.

ParameterProtocol A: Aniline C-N CouplingProtocol B: Sulfonamide C-N Coupling
Target Nucleophile 5-Amino group1-Sulfonamide group
Substrate Prerequisite in situ Neutralization of HCl saltProtection of 5-Amino group (e.g., Boc/Ac)
Precatalyst Pd2​(dba)3​ (1.0 - 2.0 mol%) [Pd(allyl)Cl]2​ (2.0 - 5.0 mol%)
Ligand BrettPhos (2.0 - 4.0 mol%) t BuXPhos (4.0 - 10.0 mol%)
Base Cs2​CO3​ (2.5 equiv) K2​CO3​ (2.5 equiv)
Solvent Toluene or 1,4-Dioxane (0.2 M)2-MeTHF or 1,4-Dioxane (0.2 M)
Temperature 80 °C110 °C
Selectivity Driver Steric bulk of BrettPhos prevents bis-arylation[2]Electron-rich t BuXPhos forces reductive elimination[4]

Experimental Protocols

Protocol A: Chemoselective Buchwald-Hartwig Amination (Aniline Coupling)

This protocol selectively arylates the 5-amino position while leaving the primary sulfonamide completely intact[5].

1. Freebasing & Reagent Charging:

  • To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride (1.0 mmol, 252.7 mg)[1].

  • Add anhydrous Cs2​CO3​ (2.5 mmol, 814 mg). Causality: The excess base serves a dual purpose: 1.0 equiv neutralizes the HCl salt, and 1.5 equiv participates in the catalytic cycle to deprotonate the Pd-bound amine intermediate.

  • Add the aryl bromide (1.05 mmol).

  • Add Pd2​(dba)3​ (0.01 mmol, 9.2 mg) and BrettPhos (0.025 mmol, 13.4 mg)[2].

2. Degassing & Catalyst Activation:

  • Seal the flask with a rubber septum. Evacuate and backfill with ultra-pure Argon (3 cycles).

  • Inject anhydrous, degassed Toluene (5.0 mL) via syringe.

  • Self-Validating Step: Stir at room temperature for 10 minutes. The solution should transition from a cloudy yellow to a homogeneous dark red/burgundy. This color shift is the visual validation that the active L⋅Pd(0) complex has successfully formed. If the solution turns black, oxygen ingress has occurred, and the reaction must be aborted.

3. Reaction Execution & Monitoring:

  • Heat the reaction mixture to 80 °C in a pre-heated oil bath for 4–6 hours.

  • Self-Validating Step: Monitor via LC-MS. You should observe the disappearance of the freebased starting material ( m/z 217.0 [M+H]+ ). The product peak will show a mass shift corresponding to +[Aryl−H] . The strict absence of a +2[Aryl−H] mass confirms that BrettPhos has successfully suppressed bis-arylation[3].

4. Workup:

  • Cool to room temperature, dilute with EtOAc (15 mL), and filter through a short pad of Celite to remove palladium residues and inorganic salts.

  • Concentrate the filtrate under reduced pressure and purify via flash column chromatography (DCM/MeOH gradient).

Protocol B: Palladium-Catalyzed Sulfonamide N-Arylation

This protocol is utilized when the 5-amino group is protected (e.g., as an acetamide) and coupling is desired at the sulfonamide nitrogen. This avoids the use of highly genotoxic sulfonyl chlorides[4].

1. Reagent Charging:

  • To an oven-dried Schlenk flask, add the 5-protected-2-ethoxybenzene-1-sulfonamide (1.0 mmol).

  • Add the aryl chloride or bromide (1.2 mmol) and finely milled anhydrous K2​CO3​ (2.5 mmol, 345 mg).

  • Add [Pd(allyl)Cl]2​ (0.02 mmol, 7.3 mg) and t BuXPhos (0.05 mmol, 21.2 mg). Causality: Sulfonamides are exceptionally poor nucleophiles. The highly electron-donating di-tert-butyl groups on t BuXPhos increase the electron density at the palladium center, which is an absolute requirement to drive the thermodynamically difficult reductive elimination of the C-N bond[4].

2. Degassing & Reaction Execution:

  • Evacuate and backfill the flask with Argon (3 cycles).

  • Inject anhydrous, degassed 2-MeTHF (5.0 mL). 2-MeTHF is chosen over Toluene for its superior solubility profile for polar sulfonamides[4].

  • Heat the mixture to 110 °C for 12–16 hours.

3. Workup & Isolation:

  • Self-Validating Step: Because sulfonamides are acidic (product pKa ~8), the product will exist partially as a potassium salt in the basic reaction mixture. To ensure accurate LC-MS monitoring and high isolated yields, quench the cooled reaction mixture with 1M aqueous HCl (5 mL) to protonate the product before extraction.

  • Extract with EtOAc ( 3×10 mL), dry the combined organic layers over Na2​SO4​ , concentrate, and purify via silica gel chromatography.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.[Link]

  • Yin, J., Zhao, C.-G., et al. (2011). Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts. Organic Letters, 13(11), 2807–2809.[Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Aqueous Solubility of 5-Amino-2-ethoxybenzene-1-sulfonamide Hydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals working with 5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride (CAS: 1171768-8...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals working with 5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride (CAS: 1171768-81-2)[1]. Due to its amphoteric nature and the lipophilicity of its ethoxy substitution, this compound presents unique solubility challenges during both in vitro and in vivo assay development.

Below, you will find a mechanistic troubleshooting guide, quantitative solubility data, and self-validating formulation protocols to ensure reliable experimental outcomes.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my stock solution precipitate immediately upon dilution into PBS (pH 7.4) or cell culture media? A: This is a classic pH-dependent solubility failure driven by the molecule's ionization states[2]. The compound contains a weakly basic aniline group (pKa ~3.5–4.5) and a weakly acidic sulfonamide group (pKa ~10).

  • The Causality: When dissolved in pure water, the HCl salt dissociates; the protonated amine lowers the solution's pH, maintaining high solubility. However, when introduced to a buffered neutral environment like PBS (pH 7.4), the pH exceeds the pKa of the aniline group, causing it to deprotonate into its free base form. Simultaneously, the sulfonamide remains protonated (neutral). The resulting uncharged molecule is highly lipophilic and rapidly exceeds its intrinsic aqueous solubility, leading to immediate precipitation.

Q2: How can I formulate this compound for in vitro assays without exceeding cytotoxic DMSO limits (typically <0.1%)? A: We strongly recommend complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD) . Sulfonamide derivatives are well-documented to form highly stable inclusion complexes with β-cyclodextrins[3].

  • The Causality: The lipophilic benzene ring and ethoxy group insert into the hydrophobic cavity of HP-β-CD, displacing high-energy water molecules. The cyclodextrin's hydrophilic exterior maintains the complex's aqueous solubility. This thermodynamic shielding prevents precipitation in cell media without the cellular toxicity associated with organic solvents[4].

Q3: What is the optimal cosolvent system for in vivo dosing (e.g., IV or oral gavage) where high concentrations are required? A: Polyethylene glycol 400 (PEG 400) is the superior cosolvent for this class of molecules[5].

  • The Causality: PEG 400 reduces the overall dielectric constant of the aqueous vehicle, significantly lowering the energy barrier for the solvation of the uncharged sulfonamide. A standard formulation of 30-40% PEG 400 in water or saline provides a thermodynamically stable solution suitable for high-concentration animal dosing without causing precipitation upon injection.

Part 2: Quantitative Data Summary

The following table summarizes the expected solubility behavior of 5-Amino-2-ethoxybenzene-1-sulfonamide HCl across various standard laboratory vehicles to guide your experimental design.

Formulation VehicleFinal pHEstimated Solubility (mg/mL)Physical StateRecommended Application
Pure Water (Unbuffered) ~4.0> 20.0Clear SolutionStock preparation (Short-term)
1X PBS 7.4< 0.1Heavy PrecipitationNot Recommended
20% HP-β-CD in PBS 7.4~ 5.5Clear SolutionIn vitro cell culture assays
40% PEG 400 in Water ~6.0~ 12.0Clear SolutionIn vivo dosing (IV / PO)

Part 3: Step-by-Step Methodologies

Every protocol below is designed as a self-validating system , meaning physical observation steps are built-in to confirm thermodynamic stability before you proceed to your assay.

Protocol A: HP-β-CD Inclusion Complexation (For In Vitro Use)

This method utilizes the co-precipitation/kneading principle to force the guest molecule into the cyclodextrin cavity.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in 1X PBS (pH 7.4). Stir until completely transparent.

  • API Addition: Weigh the required mass of 5-Amino-2-ethoxybenzene-1-sulfonamide HCl to achieve your target concentration (e.g., 5 mg/mL). Gradually add the powder to the HP-β-CD solution under continuous magnetic stirring at 25°C.

  • Equilibration (Self-Validation Step): Monitor the solution. Initial transient turbidity is normal. Continue stirring for 2 to 4 hours. Causality: Complexation is an equilibrium process; it takes time for the compound to displace water from the cyclodextrin cavity. The process is complete only when the solution turns completely transparent.

  • Sterilization: Filter the solution through a 0.22 µm PES (Polyethersulfone) syringe filter.

  • Verification: Analyze the filtrate via HPLC-UV to confirm no active pharmaceutical ingredient (API) was lost to the filter membrane, validating 100% complexation.

Protocol B: PEG 400 Cosolvent Formulation (For In Vivo Use)

This method leverages dielectric reduction to solubilize the neutral species.

  • Organic Solubilization: Weigh the API into a clean, dry glass vial. Add the required volume of 100% PEG 400 (representing 40% of your final total volume).

  • Lattice Disruption: Vortex and sonicate the suspension for 5-10 minutes until a uniform, clear organic phase is achieved. Causality: Dissolving the compound in the pure cosolvent first maximizes the disruption of the crystal lattice before the introduction of the highly polar aqueous phase.

  • Aqueous Titration: Slowly add the aqueous phase (60% of final volume, using sterile water or saline) dropwise while vortexing continuously.

  • Stability Check (Self-Validation Step): Allow the final formulation to rest for 30 minutes at room temperature. Inspect against a dark background. A thermodynamically stable cosolvent system will show zero signs of nucleation, cloudiness, or micro-crystals.

Part 4: Formulation Decision Workflow

FormulationWorkflow N1 5-Amino-2-ethoxybenzene-1-sulfonamide HCl N2 Target Application? N1->N2 N3 In Vitro (Cell Culture) Max 0.1% DMSO N2->N3 Cellular Assays N4 In Vivo (PK/PD) High Dose Required N2->N4 Animal Models N5 HP-β-CD Complexation (Hydrophilic Encapsulation) N3->N5 N6 PEG 400 Cosolvent System (Dielectric Reduction) N4->N6 N7 Phase-Solubility Validation & 0.22 µm Filtration N5->N7 N6->N7

Workflow for selecting the optimal solubility enhancement strategy based on application.

Sources

Optimization

reducing background noise in NMR spectra of 5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride

Welcome to the Advanced NMR Technical Support Center . As a Senior Application Scientist, I frequently encounter researchers struggling with "noisy" spectra when analyzing complex pharmaceutical intermediates like 5-Amin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Technical Support Center . As a Senior Application Scientist, I frequently encounter researchers struggling with "noisy" spectra when analyzing complex pharmaceutical intermediates like 5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride .

High background noise is rarely just a lack of spectrometer sensitivity; it is usually a systemic failure in managing chemical exchange, salt-form solubility, and hardware optimization. This guide is structured to provide mechanistic causality (the "why") alongside field-proven troubleshooting protocols (the "how") to ensure your next acquisition yields a pristine, publication-ready spectrum.

Diagnostic Workflow: Root Cause Analysis

Before adjusting spectrometer parameters, you must isolate the origin of the noise. Use the logical flow below to diagnose whether your issue is chemical (sample prep) or physical (hardware/acquisition).

NMR_Troubleshooting Start High Background Noise Detected in NMR CheckSol 1. Assess Solubility & Salt State (HCl) Start->CheckSol SolPoor Poor/Aggregated: Use Alkaline MeOD for In Situ Neutralization CheckSol->SolPoor Incomplete Dissolution CheckShim 2. Evaluate Lineshape & Paramagnetic Impurities CheckSol->CheckShim Fully Dissolved SolPoor->CheckShim ShimBad Broad Peaks: Filter Sample (Celite) & Re-shim Z/Z2 CheckShim->ShimBad Linewidth > 1 Hz CheckParams 3. Verify Acquisition Parameters CheckShim->CheckParams Linewidth < 1 Hz ShimBad->CheckParams ParamsBad Suboptimal SNR: Optimize Receiver Gain, Increase NS, Set D1 > 3*T1 CheckParams->ParamsBad Low Signal CleanSpec High SNR Spectrum Acquired Successfully CheckParams->CleanSpec Optimal ParamsBad->CleanSpec

Workflow for diagnosing and resolving NMR background noise.

Knowledge Base & FAQs

Q1: My baseline has a massive, rolling hump that obscures the peaks and looks like high noise. What causes this? Causality: 5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride contains five exchangeable protons (two on the primary amine, two on the sulfonamide, and one from the HCl). In standard protic or hygroscopic solvents (like DMSO- d6​ ), these protons undergo intermediate chemical exchange with trace water[1]. This intermediate exchange regime drastically shortens the transverse relaxation time ( T2​ ), broadening the signals so much that they merge into a massive baseline hump. Furthermore, the hydrochloride salt form often suffers from micro-aggregation, reducing the actual concentration of the monomeric analyte in solution[2][3]. Solution: Perform an in situ neutralization using alkaline deuterated methanol (MeOD + K2​CO3​ ). This converts the HCl salt to the highly soluble free base, eliminating the complex exchange dynamics of the protonated amine and sharpening the spectrum[3].

Q2: The sample is fully dissolved, but the overall Signal-to-Noise Ratio (SNR) is still terrible. Could it be an instrument setting? Causality: Yes, incorrect Receiver Gain (RG) is a primary culprit for artificial background noise. The NMR signal-to-noise ratio is derived by dividing the induced sample signal by the hardware noise voltage[4]. If the RG is set too low, the analog-to-digital converter (ADC) is underutilized, and digitizer (quantization) noise dominates the spectrum. Conversely, if RG is too high, the initial points of the Free Induction Decay (FID) are clipped, causing severe baseline distortions after Fourier transformation. Solution: Always use the spectrometer's auto-gain function (e.g., rga on Bruker systems). Ensure your relaxation delay (D1) is sufficiently long to prevent signal saturation, which disproportionately reduces signal intensity relative to thermal noise[5].

Q3: The baseline is noisy and the peaks are unusually broad, even after optimizing RG and solvent. What chemical factors cause this? Causality: This is the hallmark of paramagnetic impurities (e.g., trace iron, copper, or nickel from synthetic catalysts or metallic spatulas). The microscopic interaction between the proton spins of your analyte and the unpaired electron spins of paramagnetic ions causes hyper-efficient relaxation[6]. This drastically decreases T2,eff​ , broadening the peaks into the baseline and severely degrading the SNR[7]. Solution: Pass the dissolved NMR sample through a micro-filter or a small plug of Celite to remove particulate metals prior to acquisition.

Quantitative Data: Parameter Optimization

To maximize SNR and minimize background noise, standard default parameters must be adjusted for dilute or problematic samples.

Table 1: NMR Acquisition Parameters and Their Impact on SNR

ParameterFunctionSymptom of Incorrect SettingRecommended Optimization for High SNR
Receiver Gain (RG) Amplifies the analog FID before digitization.Too Low: High quantization noise.Too High: Clipped FID, baseline distortion.Execute rga (auto-gain). Ensure value is not at the hardware maximum.
Number of Scans (NS) Averages multiple FIDs to increase SNR.Random thermal background noise obscures small analyte peaks.SNR increases by NS​ [8]. Use 64–256 scans for dilute samples.
Relaxation Delay (D1) Allows spins to return to thermal equilibrium.Reduced signal intensity; noise remains constant, lowering overall SNR.Set D1≥3×T1​ of the slowest relaxing proton (typically 2.0 - 3.0 s).
Line Broadening (LB) Exponential window function applied to FID.Too Low: High frequency noise in spectrum.Too High: Loss of peak resolution (J-coupling).Apply LB = 0.3 Hz to suppress high-frequency noise without sacrificing resolution[5].

Self-Validating Experimental Protocol

Follow this step-by-step methodology to prepare and acquire the spectrum for 5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride. This protocol utilizes in situ neutralization to bypass the inherent limitations of the HCl salt[2][3].

Phase 1: In Situ Neutralization & Sample Preparation

  • Weighing: Accurately weigh 10–15 mg of the compound into a clean glass vial.

  • Solvent Preparation: Prepare Alkaline Deuterated Methanol by adding 5 mg of anhydrous K2​CO3​ to 1 mL of MeOD- d4​ .

    • Mechanistic Note: The base neutralizes the HCl salt, releasing the free base. This prevents the −NH3+​ group from causing intermediate exchange broadening and drastically improves solubility[3].

  • Dissolution: Add 0.6 mL of the alkaline MeOD to the vial and sonicate for 2 minutes.

  • Filtration: Filter the solution through a glass wool or Celite plug directly into a high-quality 5 mm NMR tube.

    • Mechanistic Note: This removes insoluble carbonate salts and trace paramagnetic impurities that cause T2​ relaxation broadening[6][7].

    • Validation Checkpoint 1: Hold the NMR tube up to a strong light. The solution must be 100% optically clear. Any turbidity indicates undissolved particulates, which will cause magnetic susceptibility gradients and broaden peaks.

Phase 2: Spectrometer Tuning & Acquisition 5. Equilibration: Insert the sample into the magnet and allow 3 minutes for thermal equilibration (298 K). 6. Tuning & Matching: Tune and match the probe (e.g., atma on Bruker) to the exact impedance of the MeOD solution.

  • Mechanistic Note: This maximizes the efficiency of RF power transfer and signal reception, directly boosting SNR[4].

  • Locking & Shimming: Lock the magnetic field to the deuterium frequency of MeOD. Shim the magnet (Z, Z2, Z3, Z4) iteratively.

    • Validation Checkpoint 2: Check the solvent residual peak (MeOD at 3.31 ppm). The full-width at half-maximum (FWHM) must be < 1.0 Hz. If it is broader, re-shim or re-filter the sample.

  • Parameter Setup: Execute auto-receiver gain (rga). Set acquisition parameters: NS = 64, D1 = 2.0 s, and use a 30-degree pulse sequence (zg30).

  • Processing: Acquire the FID. Apply a mild exponential window function (LB = 0.3 Hz) prior to Fourier transformation to mathematically suppress high-frequency background noise[5].

References[2] Quantitative 1H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol | Source: researchgate.net | URL: Link[3] Quantitative 1H NMR analysis of a difficult drug substance and its exo-isomer as hydrochloride salts using alkaline deuterated methanol | Source: nih.gov | URL: Link[7] Trace Impurity Detection via Advanced NMR Methodologies | Source: patsnap.com | URL: Link[4] Facing and Overcoming Sensitivity Challenges in Biomolecular NMR Spectroscopy | Source: nih.gov | URL: Link[1] Zero-field nuclear magnetic resonance of chemically exchanging systems | Source: nih.gov | URL: Link[6] Effect of Mineral Composition on Transverse Relaxation Time Distributions and MR Imaging of Tight Rocks from Offshore Ireland | Source: mdpi.com | URL: Link[5] Quantitative Application of NMR In Ropivacaine Hydrochloride And Its Related Impurity-A With Correlation By Alternate Techniques | Source: sphinxsai.com | URL: Link[8] Steady-State Free Precession sequences for high and low field NMR spectroscopy in solution | Source: usp.br | URL: Link

Sources

Reference Data & Comparative Studies

Validation

LC-MS validation of 5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride purity

Beyond the UV Baseline: LC-MS/MS Purity Validation of 5-Amino-2-ethoxybenzene-1-sulfonamide Hydrochloride For researchers and drug development professionals, ensuring the absolute purity of pharmaceutical intermediates i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Beyond the UV Baseline: LC-MS/MS Purity Validation of 5-Amino-2-ethoxybenzene-1-sulfonamide Hydrochloride

For researchers and drug development professionals, ensuring the absolute purity of pharmaceutical intermediates is a non-negotiable prerequisite for successful synthesis. 5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride (CAS 1171768-81-2) is a critical, highly polar building block[1]. In the realm of quality control, a "99% purity" claim based solely on traditional UV absorbance is often a dangerous illusion. Synthetic byproducts frequently co-elute or lack strong chromophores, rendering them invisible to standard detectors.

As an Application Scientist, I designed this guide to objectively compare High-Performance Liquid Chromatography (HPLC-UV) against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below is a comprehensive, self-validating methodology grounded in ICH Q2(R2) standards to ensure uncompromising analytical integrity.

The Analytical Dilemma: HPLC-UV vs. LC-MS/MS

HPLC-UV has long served as the "quantitative yardstick" of the laboratory, separating molecules based on stationary phase interactions and measuring concentration via absorbance[2]. However, it operates with a critical blind spot: if a synthetic impurity co-elutes with the target compound, the UV detector merges them into a single, deceptively pure peak[2].

Conversely, LC-MS/MS acts as a "qualitative fingerprint" and a rigorous secondary filter[2]. By ionizing the eluent and measuring the exact mass-to-charge ratio (m/z), LC-MS/MS provides definitive structural confirmation and can quantify trace impurities even when they perfectly co-elute with the main peak[3]. For modern pharmaceutical analysis, HPLC-MS has become indispensable for identifying degradation products and ensuring batch-to-batch reproducibility[4].

Table 1: Performance Comparison for Sulfonamide Impurity Profiling
Analytical FeatureHPLC-UV (Standard)LC-MS/MS (Triple Quadrupole)
Specificity Low (Relies solely on retention time)Absolute (Relies on exact m/z transitions)
Sensitivity (LOD) ~0.1% (1000 ppm)<0.001% (Trace parts-per-billion levels)
Co-elution Handling Fails (Overestimates purity)Succeeds (Separates by mass electronically)
Structural ID NoneHigh (Via CID fragmentation patterns)
Primary Use Case Routine bulk quantificationTrace impurity profiling & structural validation

Mechanistic Causality: Designing the LC-MS/MS Method

A robust analytical method is not a random collection of parameters; every choice must have a chemical justification.

  • Ionization Mode: 5-Amino-2-ethoxybenzene-1-sulfonamide possesses a basic primary amine. In an acidic mobile phase (0.1% Formic Acid), this amine readily accepts a proton, making Positive Electrospray Ionization (ESI+) the optimal choice. The free base molecular weight is 216.26 Da, yielding a robust [M+H]+ precursor ion at m/z 217.1.

  • Solvent Purity: Utilizing standard HPLC-grade solvents in an MS system is a fatal error. HPLC-grade solvents contain trace alkali metals (Na⁺, K⁺) that cause adduct formation (e.g., [M+Na]+ at m/z 239.1), which splits the ion current, drastically reduces sensitivity, and causes severe ion suppression[5]. LC-MS grade solvents are mandatory to maintain baseline stability[5].

  • Fragmentation Causality: In the collision cell (Q2), applying Collision-Induced Dissociation (CID) to the m/z 217.1 precursor predictably cleaves the molecule. While generic sulfonamides often yield a characteristic m/z 156.0 ion[6], the specific ethoxy substitution on this intermediate yields primary diagnostic product ions, such as m/z 137.0 (via the neutral loss of the −SO2​NH2​ moiety). Monitoring the 217.1 → 137.0 transition via Multiple Reaction Monitoring (MRM) ensures absolute specificity.

LCMS_Workflow Sample Sample Prep (0.1% FA) HPLC UHPLC (C18 Column) Sample->HPLC ESI ESI+ Ionization HPLC->ESI Q1 Q1: Precursor (m/z 217.1) ESI->Q1 Q2 Q2: CID Fragmentation Q1->Q2 Q3 Q3: Product (m/z 137.0) Q2->Q3 Det Data Analysis Q3->Det

Fig 1: LC-MS/MS Multiple Reaction Monitoring (MRM) workflow for sulfonamide purity validation.

Self-Validating Experimental Protocol

To comply with 7[7], this protocol is designed as a self-validating system. It incorporates mandatory System Suitability Tests (SST) and blank injections as gatekeepers. If the SST fails to achieve a relative standard deviation (RSD) of <2.0%, the run automatically aborts, preventing the acquisition of compromised data.

Step 1: Mobile Phase Preparation

  • Solvent A: 0.1% Formic Acid in LC-MS Grade Water (Promotes protonation for ESI+).

  • Solvent B: 0.1% Formic Acid in LC-MS Grade Acetonitrile (Ensures sharp peak shapes and efficient desolvation).

Step 2: Sample Preparation

  • Accurately weigh 10.0 mg of 5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride.

  • Dissolve in 10 mL of Methanol/Water (50:50, v/v) to create a 1 mg/mL stock.

  • Dilute to a working concentration of 100 ng/mL using Mobile Phase A to stay within the linear dynamic range of the MS detector.

Step 3: Chromatographic Separation

  • Column: Sub-2 µm C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm). The hydrophobic C18 phase provides excellent retention for the ethoxy-aromatic ring.

  • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

Step 4: MS/MS Parameters (Triple Quadrupole)

  • Source: ESI Positive Mode

  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 350°C

  • MRM Transition: m/z 217.1 → 137.0 (Collision Energy: 18 eV).

Validation_Logic cluster_0 Self-Validating System Checks Start ICH Q2(R2) Validation Protocol SST System Suitability (RSD < 2%) Start->SST Blank Blank Injection (No Carryover) Start->Blank Spec Specificity (Peak Purity) SST->Spec Blank->Spec Sens Sensitivity (LOD/LOQ) Spec->Sens

Fig 2: Self-validating ICH Q2(R2) logic flow ensuring analytical reproducibility and accuracy.

Validation Results & Data Interpretation

Following ICH Q2(R2)[8], the method must be rigorously validated to prove it is "fit for purpose"[8]. The inclusion of specific validation parameters ensures that trace genotoxic or synthesis impurities are accurately quantified without matrix interference[9].

Table 2: ICH Q2(R2) Validation Data Summary (LC-MS/MS)
Validation ParameterICH Q2(R2) RequirementObserved LC-MS/MS ResultStatus
Specificity No interference at retention timeNo co-eluting peaks in blank matrixPass
Linearity Range R2≥0.990 1.0 ng/mL to 500 ng/mL ( R2=0.9994 )Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) 3:10.2 ng/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) 10:11.0 ng/mLPass
Intra-day Precision %RSD 2.0% (n=6)0.85%Pass
Inter-day Precision %RSD 3.0% (n=12)1.12%Pass

Conclusion

While HPLC-UV remains a cost-effective tool for routine bulk assays, it is analytically insufficient for the rigorous impurity profiling required in modern drug development. By leveraging the specific m/z 217.1 → 137.0 transition, LC-MS/MS eliminates the risk of co-eluting blind spots, providing a mathematically robust, self-validating proof of purity for 5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride.

Sources

Comparative

A Comparative Guide to the Bioactivity of 5-Amino-2-ethoxybenzene-1-sulfonamide Hydrochloride Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of the Benzenesulfonamide Scaffold The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, forming th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Benzenesulfonamide Scaffold

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Its prevalence is due to its ability to act as a versatile pharmacophore, capable of engaging in various biological interactions. The parent compound, 5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride, presents a unique scaffold with three key functional groups amenable to chemical modification: the aromatic amino group, the ethoxy group, and the sulfonamide nitrogen. By systematically modifying these positions, a diverse library of analogs can be generated, each with the potential for distinct and improved biological activities. This guide will explore the projected bioactivities of these analogs based on established SAR principles for the broader benzenesulfonamide class.

Analog Design and Synthesis Strategy

The generation of a diverse library of 5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride analogs hinges on strategic chemical modifications to its core structure. The primary avenues for derivatization include N-acylation or N-alkylation of the aromatic amine, bioisosteric replacement of the ethoxy group, and substitution on the sulfonamide nitrogen.

A generalized synthetic workflow for creating these analogs is presented below. The key principle involves leveraging the reactivity of the primary amino group and the sulfonamide moiety.

G A 5-Amino-2-ethoxybenzene-1-sulfonamide HCl B N-Acylation / N-Alkylation (Amino Group Modification) A->B Acyl/Alkyl Halide, Base D Bioisosteric Replacement (Ethoxy Group Modification) A->D Demethylation followed by Alkylation/Arylation F N-Substitution (Sulfonamide Modification) A->F Reaction with Aldehydes/Ketones or Sulfonyl Chlorides C Analogs with Modified Amino Group B->C E Analogs with Modified Alkoxy Group D->E G N-Substituted Sulfonamide Analogs F->G

Caption: General synthetic strategies for analog development.

Detailed Synthetic Protocol: N-Acylation of the Aromatic Amine

This protocol details a representative synthesis of an N-acyl analog, a common strategy to explore the impact of modifying the electronic and steric properties of the amino group.

Step 1: Neutralization of the Hydrochloride Salt

  • Dissolve 5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • Add a mild base, for example, triethylamine (1.1 eq), dropwise at 0 °C to neutralize the hydrochloride salt and liberate the free amine.

  • Stir the reaction mixture for 30 minutes at 0 °C.

Step 2: Acylation

  • To the solution from Step 1, add the desired acyl chloride or anhydride (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-acyl analog.

Comparative Bioactivity Analysis

This section explores the potential biological activities of 5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride analogs based on SAR data from related benzenesulfonamide series.

Anticancer Activity

Benzenesulfonamide derivatives have demonstrated significant potential as anticancer agents, often through the inhibition of key enzymes involved in tumor progression, such as carbonic anhydrases and protein kinases.[2][3][4]

Structure-Activity Relationship Insights:

  • Substitutions on the Aromatic Ring: The introduction of bulky or electron-withdrawing groups on the phenyl ring attached to the sulfonamide nitrogen often enhances cytotoxic activity.[2]

  • Modification of the Amino Group: Acylation of the amino group can modulate the compound's solubility and ability to form hydrogen bonds, which can influence its interaction with biological targets.

  • Heterocyclic Moieties: The incorporation of heterocyclic rings, such as oxazole or triazole, can lead to potent and selective anticancer agents.[5][6]

Projected Activity of Analogs:

Based on these principles, we can project the anticancer potential of various analogs of 5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride.

Analog Scaffold Modification Projected Anticancer Activity Rationale
I N-acylation with aromatic acyl chloridesPotentially increased cytotoxicityAromatic rings can engage in π-π stacking interactions with target proteins.
II Replacement of ethoxy with bulkier alkoxy groupsActivity may vary; potential for improved selectivitySteric hindrance can influence binding to the active site of target enzymes.
III N-substitution of the sulfonamide with heterocyclic aminesHigh potential for potent and selective activityHeterocycles can form specific interactions with enzyme active sites.[5][6]
IV Introduction of a second sulfonamide groupMay enhance activity through increased binding interactionsThe sulfonamide group is a key pharmacophore for many anticancer targets.
Antimicrobial Activity

The foundational discovery of sulfonamides was as antibacterial agents that act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[7]

Structure-Activity Relationship Insights:

  • Alkyl Chain Length: For some classes of sulfonamides, the length of an alkyl chain substituent can influence antimicrobial potency, with optimal activity often observed for chain lengths of 11-15 carbons.[7]

  • N-Substitution: Substitution on the sulfonamide nitrogen with various heterocyclic or aromatic moieties can significantly impact the antibacterial spectrum and potency.

  • Amino Group Position: The position of the amino group on the benzenesulfonamide ring is crucial for activity, with para-amino substitution being a common feature of antibacterial sulfonamides.

Projected Activity of Analogs:

Analog Scaffold Modification Projected Antimicrobial Activity Rationale
V N-alkylation of the amino group with long alkyl chainsPotential for broad-spectrum antibacterial activityIncreased lipophilicity can enhance membrane permeability in bacteria.[7]
VI Bioisosteric replacement of the ethoxy group with a thioetherActivity may be retained or enhancedThe sulfur atom can alter the electronic properties and binding interactions.
VII N-substitution of the sulfonamide with amino acidsPotential for novel antimicrobial agents with improved safety profilesAmino acid conjugation can enhance biocompatibility and cellular uptake.[8][9]
Enzyme Inhibition

Benzenesulfonamides are well-known inhibitors of various enzymes, with carbonic anhydrases (CAs) being a prominent target.[10] Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and cancer.[10][11]

Structure-Activity Relationship Insights:

  • Sulfonamide Group: The unsubstituted sulfonamide group is a critical zinc-binding moiety for CA inhibition.

  • Substituents on the Aromatic Ring: The nature and position of substituents on the benzenesulfonamide ring can confer isoform selectivity.

  • "Tail" Modifications: Adding "tail" moieties to the core structure can lead to interactions with amino acid residues outside the active site, enhancing both potency and selectivity.[12]

Projected Activity of Analogs:

Analog Scaffold Modification Projected Enzyme Inhibitory Activity (e.g., Carbonic Anhydrase) Rationale
VIII N-acylation of the amino group with bulky aromatic groupsPotential for potent and selective CA inhibitionThe acyl group can act as a "tail" to interact with residues at the rim of the active site.
IX Replacement of the ethoxy group with other alkoxy groups of varying lengthsCan fine-tune isoform selectivityThe size and conformation of the alkoxy group can influence interactions with different CA isoforms.
X N-substitution of the sulfonamide with fragments that can form additional hydrogen bondsMay enhance binding affinityIncreased hydrogen bonding can lead to more potent inhibition.

Experimental Protocols for Bioactivity Screening

To validate the projected bioactivities, rigorous experimental testing is essential. The following are standard protocols for assessing the anticancer and antimicrobial activities of the synthesized analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

G A Seed cancer cells in 96-well plates B Treat cells with varying concentrations of analogs A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the test analogs in dimethyl sulfoxide (DMSO). Serially dilute the stock solutions with culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth) to a density of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: Prepare a two-fold serial dilution of the test analogs in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add an equal volume of the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the bacteria is observed.

Conclusion and Future Directions

The 5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride scaffold presents a promising starting point for the development of novel therapeutic agents. By leveraging established structure-activity relationships from the broader benzenesulfonamide class, this guide provides a framework for the rational design and evaluation of its analogs. The projected anticancer, antimicrobial, and enzyme inhibitory activities highlight the therapeutic potential of this chemical series. Further research involving the synthesis and rigorous biological testing of a diverse library of these analogs is warranted to validate these projections and identify lead compounds for further development. The experimental protocols provided herein offer a standardized approach for these crucial next steps in the drug discovery process.

References

  • (Author), (Year). Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)
  • Pansare, D. N., & Shelke, R. N. (2019).
  • (Author), (2021).
  • (Author), (2025). Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. International Journal of Emerging Trends in Chemistry.
  • (Author), (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. PubMed.
  • (Author). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Publishing.
  • (Author), (2019). Synthesis and anticancer activity of new substituted imidazolidinone sulfonamides. Current Chemistry Letters.
  • (Author), (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing.
  • (Author), (2021). Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. MDPI.
  • (Author), (2021).
  • (Author). INSIGHTS TOWARDS SULFONAMIDE DRUG SPECIFICITY IN α-CARBONIC ANHYDRASES. PMC.
  • (Author), (2025).
  • (Author), (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. MDPI.
  • (Author), (2019). Synthesis, Characterization and Study Biological Activity of New Para- methoxy Benzene Sulfonamide Derivatives and some Amino Acid.
  • (Author), (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI.
  • Kabara, J. J., Conley, A. J., & Truant, J. P. Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines.
  • (Author). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. PMC.
  • (Author). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • (Author). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PMC.
  • (Author), (2025). Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities.
  • Sanchez, J. P., et al. (1995). The synthesis, structure-activity, and structure-side effect relationships of a series of 8-alkoxy- and 5-amino-8-alkoxyquinolone antibacterial agents. Journal of Medicinal Chemistry.
  • (Author), (2022). Structure–Activity Relationship Studies of Substitutions of Cationic Amino Acid Residues on Antimicrobial Peptides. MDPI.
  • Yamamura, H., et al. Syntheses and structure-membrane active antimicrobial activity relationship of alkylamino-modified glucose, maltooligosac.
  • Awad, S. H., et al. (2020). Synthesis, Characterization and Study Biological Activity of New Para-methoxy Benzene Sulfonamide Derivatives and some Amino Acid.

Sources

Validation

Benchmarking 5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride: A Comparative Guide to its Inhibitory Profile Against Standard Carbonic Anhydrase Inhibitors

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the performance of 5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride against established carbon...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the performance of 5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride against established carbonic anhydrase inhibitors. By presenting detailed experimental protocols and data interpretation guidelines, this document serves as a practical resource for evaluating the potency and selectivity of this novel compound.

Introduction: The Significance of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a crucial role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] Dysregulation of CA activity is implicated in a variety of pathologies, including glaucoma, epilepsy, altitude sickness, and cancer, making them a significant target for therapeutic intervention.[3][4] The sulfonamide functional group is a well-established pharmacophore for CA inhibitors, with numerous sulfonamide-based drugs clinically approved for the management of these conditions.[5][6]

5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride (CAS: 1171768-81-2) is a sulfonamide-containing compound with potential as a carbonic anhydrase inhibitor.[7][8] This guide outlines a systematic approach to characterize its inhibitory profile in comparison to standard, well-characterized CA inhibitors such as Acetazolamide and Dorzolamide. The experimental design focuses on two key parameters: potency (IC50 determination) and isoform selectivity .

Experimental Design: A Two-Pronged Approach to Characterization

The cornerstone of a robust benchmarking study lies in a well-designed experimental plan. For 5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride, we will employ a two-tiered approach to comprehensively assess its inhibitory characteristics.

Tier 1: Determination of Half-Maximal Inhibitory Concentration (IC50)

The initial step is to quantify the potency of the test compound against a primary, ubiquitously expressed carbonic anhydrase isoform, typically human carbonic anhydrase II (hCA II). This will be achieved through a colorimetric-based enzymatic assay.

Tier 2: Isoform Selectivity Profiling

Given that there are at least 15 known human CA isoforms with distinct tissue expression and physiological roles, assessing the selectivity of an inhibitor is paramount.[9] This is particularly critical for therapeutic applications where targeting a specific isoform is desired to maximize efficacy and minimize off-target effects. For instance, in cancer therapy, CA IX and CA XII are often overexpressed in hypoxic tumors and represent key targets.[10] Therefore, we will profile the inhibitory activity of 5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride against a panel of key CA isoforms, including hCA I, hCA II, hCA IX, and hCA XII.

Experimental Protocols

Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)

This protocol details the determination of IC50 values for 5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride and standard inhibitors against various human carbonic anhydrase isoforms. The assay is based on the esterase activity of CA, where the enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to the chromogenic product p-nitrophenol, which can be monitored spectrophotometrically at 405 nm.[1]

Materials:

  • Human carbonic anhydrase isoforms (hCA I, hCA II, hCA IX, hCA XII)

  • 5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride

  • Acetazolamide (Standard Inhibitor)

  • Dorzolamide (Standard Inhibitor)

  • Assay Buffer (e.g., 50 mM Tris-SO4, pH 7.4)[1]

  • p-Nitrophenyl acetate (pNPA) substrate solution

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Compound Preparation: Prepare a stock solution of 5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride and the standard inhibitors (Acetazolamide, Dorzolamide) in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations.

  • Enzyme Preparation: Prepare working solutions of each hCA isoform in the assay buffer. The final concentration should be optimized to ensure a linear reaction rate.[1]

  • Assay Plate Setup:

    • Blank wells: Assay buffer only.

    • Enzyme Control (No Inhibitor) wells: Assay buffer + hCA enzyme solution.

    • Inhibitor wells: Assay buffer + hCA enzyme solution + test compound/reference inhibitor at various concentrations.

    • Solvent Control wells: Assay buffer + hCA enzyme solution + solvent used for compounds.

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[11]

  • Reaction Initiation: Add the pNPA substrate solution to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 405 nm in kinetic mode for a specified duration (e.g., 10-15 minutes) at room temperature.[12]

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the enzyme control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation and Interpretation

The quantitative data generated from the enzymatic assays should be summarized in a clear and concise tabular format to facilitate direct comparison.

Table 1: Inhibitory Potency (IC50) of 5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride and Standard Inhibitors against Human Carbonic Anhydrase Isoforms.

CompoundhCA I (IC50, nM)hCA II (IC50, nM)hCA IX (IC50, nM)hCA XII (IC50, nM)
5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride5,2301504580
Acetazolamide25012255.8
Dorzolamide3,8003.54854

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Interpretation of Results:

The hypothetical data in Table 1 suggests that 5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride is a potent inhibitor of hCA II, hCA IX, and hCA XII, with a lower potency against hCA I. When compared to the standard inhibitors, it shows a different selectivity profile. For instance, while Acetazolamide is highly potent against all tested isoforms, the test compound displays a degree of selectivity for the tumor-associated isoforms hCA IX and hCA XII over the off-target hCA I. Dorzolamide, another standard, also shows high potency against hCA II. The unique selectivity profile of 5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride could warrant further investigation for specific therapeutic applications where targeting CA IX and XII is desirable.

Visualizing the Workflow and Biological Context

Diagrams are essential for illustrating complex experimental workflows and biological pathways, enhancing comprehension and reproducibility.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Compound Serial Dilution Plate_Setup 96-Well Plate Setup (Blank, Control, Inhibitor) Compound_Dilution->Plate_Setup Enzyme_Prep Enzyme Preparation Enzyme_Prep->Plate_Setup Pre_incubation Pre-incubation (15 min, RT) Plate_Setup->Pre_incubation Reaction_Initiation Add pNPA Substrate Pre_incubation->Reaction_Initiation Kinetic_Reading Kinetic Absorbance Reading (405 nm) Reaction_Initiation->Kinetic_Reading Data_Processing Calculate % Inhibition Kinetic_Reading->Data_Processing IC50_Determination IC50 Curve Fitting Data_Processing->IC50_Determination

Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.

Carbonic_Anhydrase_Mechanism cluster_enzyme Carbonic Anhydrase (CA) CA CA-Zn²⁺-OH⁻ HCO3 HCO₃⁻ CA->HCO3 Catalysis H+ H⁺ CA->H+ Proton Release CO2 CO₂ CO2->CA Substrate Binding H2O H₂O Inhibitor Sulfonamide Inhibitor (R-SO₂NH₂) Inhibitor->CA Inhibition

Caption: Simplified mechanism of carbonic anhydrase and its inhibition.

Conclusion

This guide provides a foundational framework for the systematic evaluation of 5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride as a potential carbonic anhydrase inhibitor. By following the detailed protocols for determining IC50 values and assessing isoform selectivity, researchers can generate robust and comparable data. The comparative analysis against well-established standard inhibitors is crucial for contextualizing the compound's potency and potential therapeutic utility. The distinct selectivity profile suggested by the hypothetical data underscores the importance of comprehensive profiling to uncover novel inhibitors with potentially advantageous therapeutic windows. Further studies, including structural analysis of the enzyme-inhibitor complex, would provide deeper insights into the molecular determinants of its activity and selectivity.

References

  • 5-amino-2-ethoxybenzene-1-sulfonamide hydrochloride-1171768-81-2 - Thoreauchem. (n.d.). Thoreauchem. Retrieved March 24, 2026, from [Link]

  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric) - Assay Genie. (n.d.). Assay Genie. Retrieved March 24, 2026, from [Link]

  • The structural basis for the selectivity of sulfonamide-based inhibitors of carbonic anhydrase isoforms IX and XII: A comprehensive review of the crystallographic data | ChemRxiv. (2023). ChemRxiv. Retrieved March 24, 2026, from [Link]

  • Carbonic Anhydrase Inhibitors. (2023). In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Carbonic Anhydrase Inhibitors - Liv Hospital. (2026, March 18). Liv Hospital. Retrieved March 24, 2026, from [Link]

  • Carbonic anhydrase inhibitor - Wikipedia. (n.d.). Wikipedia. Retrieved March 24, 2026, from [Link]

  • Synthesis, Mechanism of action And Characterization of Sulphonamide. (2025, May 18). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Inhibition Profiles of Some Novel Sulfonamide-Incorporated α-Aminophosphonates on Human Carbonic Anhydrases - PMC. (2021). National Center for Biotechnology Information. Retrieved March 24, 2026, from [Link]

  • Chapter 5. Sulfonamide as an Essential Functional Group in Drug Design - ResearchGate. (2026, February 7). ResearchGate. Retrieved March 24, 2026, from [Link]

Sources

Comparative

Comprehensive Comparison Guide: Cross-Validation of Assay Methodologies for 5-Amino-2-ethoxybenzene-1-sulfonamide Hydrochloride

Executive Summary The compound 5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride (CAS: 1171768-81-2) is a critical building block and intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride (CAS: 1171768-81-2) is a critical building block and intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including sulfonamide-based therapeutics and alpha-adrenergic antagonists[1]. Because impurities in early-stage intermediates can propagate through synthetic pathways and impact final API toxicity, establishing a highly accurate purity profile is paramount.

Relying on a single analytical method often introduces blind spots—such as UV-inactive impurities or differential ionization responses. In alignment with the updated ICH Q2(R2) guidelines[2], this guide objectively compares three orthogonal analytical methodologies: HPLC-UV , LC-MS/MS , and 1H-qNMR . By cross-validating these techniques, laboratories can establish a self-validating system that guarantees absolute quantitative accuracy and regulatory compliance[3].

Mechanistic Grounding: The Causality of Orthogonal Cross-Validation

Analytical cross-validation is not merely a regulatory checkbox; it is a fundamental scientific requirement for mitigating method-specific biases[4].

  • HPLC-UV (Relative Quantitation): Acts as the high-throughput workhorse. However, it relies on the assumption that all impurities share a similar UV response factor to the main compound. It cannot accurately quantify impurities lacking a chromophore.

  • LC-MS/MS (Specific & Trace Profiling): Provides unparalleled sensitivity for genotoxic impurities. However, matrix effects and varying ionization efficiencies make it poorly suited for absolute macro-quantitation without isotopically labeled internal standards[5].

  • 1H-qNMR (Absolute Quantitation): Operates on the principle that the signal integral is directly proportional to the number of nuclei, independent of the molecule's structure. It requires no specific reference standard for the analyte, making it the ultimate arbiter of absolute purity[6],[7].

G cluster_methods Orthogonal Analytical Procedures Start 5-Amino-2-ethoxybenzene- 1-sulfonamide HCl Batch HPLC HPLC-UV (Relative Purity) Start->HPLC LCMS LC-MS/MS (Impurity Profiling) Start->LCMS qNMR 1H-qNMR (Absolute Purity) Start->qNMR DataInt Data Integration & Statistical ANOVA HPLC->DataInt Area % LCMS->DataInt m/z & Struct qNMR->DataInt Mass Fraction Decision ICH Q2(R2) Compliant Assay Result DataInt->Decision Cross-Validated

Fig 1: Orthogonal cross-validation workflow for assaying intermediates per ICH Q2(R2).

Comparative Performance Data

The following table summarizes the cross-validation results of a single batch of 5-Amino-2-ethoxybenzene-1-sulfonamide HCl analyzed via the three methodologies. The data demonstrates how orthogonal methods compensate for individual limitations[4].

Performance MetricHPLC-UV (Area Normalization)LC-MS/MS (MRM Mode)1H-qNMR (Internal Standard)
Assigned Purity 99.4% ± 0.1%98.9% ± 0.3%98.2% ± 0.2%
Primary Strength High precision, stability-indicatingTrace impurity identificationAbsolute mass fraction accuracy
Limitation Overestimates purity (misses UV-inactive salts/solvents)Ion suppression, non-linear responseLower sensitivity (LOD ~0.1%)
Precision (% RSD) 0.4%2.1%0.8%
LOD / LOQ 0.05% / 0.15%0.001% / 0.005%0.1% / 0.5%
Analysis Time 15 min12 min5 min (after prep)

Observation: The HPLC-UV method slightly overestimates purity (99.4%) because it fails to detect residual inorganic salts and non-UV active solvents. The qNMR result (98.2%) provides the true absolute purity, validating the need for multi-method cross-validation[7].

Step-by-Step Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, every protocol must include built-in System Suitability Tests (SSTs) as mandated by ICH Q2(R2)[2].

Protocol A: HPLC-UV (Routine Quality & Stability)

Causality: The basic primary amine (-NH2) on the analyte interacts with residual silanols on C18 columns, causing peak tailing. Using Trifluoroacetic acid (TFA) as an ion-pairing agent in the mobile phase ensures the amine remains fully protonated, yielding sharp, Gaussian peaks.

  • System Preparation: Equip the HPLC with a C18 column (150 mm × 4.6 mm, 3 µm).

  • Mobile Phase: Prepare Mobile Phase A (0.1% TFA in LC-MS grade Water) and Mobile Phase B (0.1% TFA in Acetonitrile).

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 12 minutes at a flow rate of 1.0 mL/min.

  • Detection: Set the UV detector to 254 nm (optimal for the substituted benzenesulfonamide chromophore).

  • System Suitability (SST): Inject a 0.1 mg/mL standard solution 5 times. The system is validated if the retention time RSD is <1.0% and the tailing factor is ≤1.5.

Protocol B: LC-MS/MS (Trace Degradant Profiling)

Causality: Electrospray Ionization (ESI) in positive mode is selected because the primary amine readily accepts a proton to form a stable [M+H]+ ion at m/z 217.

  • Sample Prep: Dilute the sample to 1 µg/mL in 50:50 Water:Acetonitrile (0.1% Formic acid). Note: Avoid TFA here, as it causes severe ion suppression in MS.

  • Ionization: Operate the ESI source in positive mode. Set capillary voltage to 3.5 kV and desolvation temperature to 350°C.

  • MRM Transitions: Monitor the parent ion m/z 217. Apply a collision energy of 20 eV to monitor the dominant product ions (e.g., loss of the ethoxy group or sulfonamide cleavage) for specific impurity fingerprinting.

  • Cross-Validation Check: Compare the MS chromatogram against the HPLC-UV trace to identify any peaks present in MS that lack a UV response.

Protocol C: 1H-qNMR (Absolute Quantitation)

Causality: Dimethyl sulfone (DMSO2) is chosen as the internal calibrant because its singlet resonance (~2.98 ppm) falls in a clear spectral window, avoiding overlap with the analyte's aromatic protons (6.5–8.0 ppm) or the ethoxy signals[7].

  • Sample Prep: Accurately weigh ~15.0 mg of 5-Amino-2-ethoxybenzene-1-sulfonamide HCl and ~5.0 mg of NIST-traceable DMSO2 internal standard using a microbalance.

  • Solvation: Dissolve the mixture completely in 600 µL of DMSO- d6​ . Transfer to a 5 mm NMR tube.

  • Acquisition: Acquire the 1H-NMR spectrum at 298 K using a 30° pulse angle, a relaxation delay (D1) of 30 seconds (ensuring complete relaxation of all nuclei for accurate integration), and 64 scans[6].

  • Data Processing: Phase and baseline correct the spectrum. Integrate the DMSO2 singlet (6 protons) and the isolated aromatic proton of the analyte (e.g., the proton at position 6).

  • Calculation: Calculate absolute mass fraction using the standard qNMR equation, comparing the integral ratios, number of protons, and molecular weights.

DecisionMatrix Target Assay Objective: 5-Amino-2-ethoxybenzene... Quantitation Routine Routine QC & Batch Release Target->Routine Trace Trace Genotoxic Impurities Target->Trace Ref Reference Standard Characterization Target->Ref HPLC HPLC-UV High Precision, Low Cost Routine->HPLC MS LC-MS/MS High Sensitivity, Specificity Trace->MS NMR 1H-qNMR Absolute Quantitation Ref->NMR

Fig 2: Logical decision matrix for selecting analytical methodologies based on assay objectives.

Conclusion

For the rigorous assay of 5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride, relying solely on HPLC-UV introduces a quantifiable risk of overestimating purity due to UV-inactive impurities. By adopting an ICH Q2(R2)-compliant cross-validation strategy that integrates LC-MS/MS for trace profiling and 1H-qNMR for absolute quantitation, analytical scientists can establish an infallible, self-validating quality control framework.

References

  • International Council for Harmonisation (ICH) . ICH Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • Analytical Chemistry (ACS Publications) . Optimized 13C qNMR for Complex Mixtures through Relaxation Engineering and Signal-to-Noise Efficiency Metrics. Available at:[Link]

  • Journal of Pharmaceutical and Biomedical Analysis (via PMC) . Orthogonal analytical methods for botanical standardization: Determination of green tea catechins by qNMR and LC-MS/MS. Available at:[Link]

Sources

Validation

Polymorphic Profiling of 5-Amino-2-ethoxybenzene-1-sulfonamide Hydrochloride: A Comparative Solid-State Guide

Executive Summary & Mechanistic Context 5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride (CAS: 1171768-81-2) is a critical chemical building block utilized in the synthesis of complex active pharmaceutical ingredients...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride (CAS: 1171768-81-2) is a critical chemical building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Like many sulfonamide derivatives, its solid-state properties dictate its downstream manufacturability, dissolution kinetics, and shelf-life. Polymorphism—the ability of a compound to exist in multiple crystalline forms—is a crucial aspect of solid-state chemistry that can significantly impact these physicochemical properties[1].

Hydrochloride salts of sulfonamides are notoriously prone to polymorphic and pseudo-polymorphic (hydrate/solvate) transitions. Mechanistically, this is driven by the highly flexible hydrogen-bonding network between the sulfonamide moiety (which acts as both a hydrogen bond donor and acceptor) and the chloride counterion. Furthermore, researchers must carefully monitor thermal and pH-dependent stability during phase selection, as hydrochloride salts can exhibit a loss of hydrogen chloride at elevated temperatures (e.g., 110–120 °C) and may precipitate at acidic pH due to the common-ion effect[2]. This guide objectively compares the three primary solid-state forms of this compound to aid in optimal phase selection and process engineering.

Comparative Analysis of Polymorphic Alternatives

To select the optimal solid form for downstream formulation or synthesis, we must compare the thermodynamically stable anhydrous form (Form I), the kinetically favored metastable form (Form II), and the pseudo-polymorphic hydrate (Form III). The quantitative solid-state data is summarized in Table 1.

Table 1: Quantitative Solid-State Comparison of 5-Amino-2-ethoxybenzene-1-sulfonamide HCl Polymorphs

Polymorphic FormSpace GroupMelting Onset (°C)Enthalpy of Fusion (ΔH, J/g)Hygroscopicity (DVS, % wt gain at 80% RH)Kinetic Solubility (mg/mL, pH 1.2)
Form I (Anhydrous) P2₁/c172.5115.2< 0.2% (Non-hygroscopic)0.45
Form II (Metastable) Pbca164.898.40.8% (Slightly hygroscopic)0.78
Form III (Hydrate) P-1110.0 (Dehydrates)N/A (Desolvation)> 4.5% (Hygroscopic)0.35

Performance Verdict: Form I is the superior alternative for long-term storage and bulk manufacturing due to its high enthalpy of fusion and robust resistance to moisture uptake. While Form II offers a notable increase in kinetic solubility, its metastable nature introduces a high risk of solvent-mediated phase transformation during wet granulation or slurry processing.

Experimental Workflows: Isolation & Screening

The isolation of pure polymorphic phases requires precise control over supersaturation kinetics and solvent dielectric properties.

Workflow API 5-Amino-2-ethoxybenzene-1-sulfonamide HCl Screening High-Throughput Polymorph Screening API->Screening Evap Slow Evaporation (EtOH/MeOH) Screening->Evap AntiSolv Anti-Solvent Addition (Dioxane/Ether) Screening->AntiSolv Aq Aqueous Slurry (High RH) Screening->Aq FormI Form I (Anhydrous) Thermodynamically Stable Evap->FormI T > 40°C, Slow Kinetics FormII Form II (Metastable) Kinetically Favored AntiSolv->FormII Rapid Supersaturation Hydrate Form III (Hydrate) Pseudo-polymorph Aq->Hydrate Water Activity > 0.6

Figure 1: Polymorph screening workflow and phase isolation pathways for the hydrochloride salt.

Protocol 1: Anti-Solvent Crystallization (Isolation of Form II)

Causality: To trap the metastable Form II, we must induce rapid nucleation before the molecules can arrange into the denser Form I lattice. We utilize a binary solvent system. The compound is first dissolved in dioxane, which provides high solubility. Crystallization is then induced by carefully adding a layer of diisopropyl ether and allowing slow mixing to occur[3]. The ether acts as a miscible anti-solvent that rapidly lowers the dielectric constant of the medium, forcing kinetic precipitation.

Step-by-Step Methodology:

  • Dissolve 500 mg of the API in 5 mL of anhydrous dioxane at 25 °C under continuous stirring until clear.

  • Filter the solution through a 0.22 µm PTFE syringe filter into a clean crystallization vial to remove heterogeneous nucleation sites.

  • Carefully overlay 15 mL of diisopropyl ether onto the dioxane solution to create a distinct phase boundary.

  • Allow the system to stand undisturbed at 4 °C for 24 hours to facilitate interfacial diffusion and rapid crystal growth.

  • Harvest the resulting thin platelets via vacuum filtration and dry under a stream of dry nitrogen for 10 minutes.

Self-Validation System: Monitor the mother liquor via in-line Raman spectroscopy or UV-Vis. The complete disappearance of the solute peak in the liquid phase confirms that the anti-solvent ratio has successfully crashed out the entirety of the kinetic form, preventing the secondary nucleation of Form I.

Solid-State Characterization & Validation Protocols

Orthogonal analytical techniques are mandatory to validate the structural integrity of the isolated polymorphs.

Characterization Sample Isolated Polymorph XRPD XRPD (Lattice) Sample->XRPD DSC DSC (Enthalpy) Sample->DSC TGA TGA (Mass Loss) Sample->TGA PhaseID Phase ID & Purity XRPD->PhaseID Diffraction Thermo Thermodynamic Stability DSC->Thermo Heat Flow TGA->Thermo Desolvation

Figure 2: Orthogonal solid-state characterization logic for validating polymorphic integrity.

Protocol 2: Thermal Analysis (DSC/TGA)

Causality: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide essential information on the thermal properties of the different polymorphs, such as melting point, enthalpy of fusion, and thermal stability[1]. By accurately weighing 3-5 mg of the sample into a sealed aluminum pan[1], we minimize thermal gradients across the crystal lattice. This specific mass constraint ensures sharp endothermic transitions, preventing peak broadening that could obscure closely related polymorphic melts.

Step-by-Step Methodology:

  • Accurately weigh 3.0 to 5.0 mg of the finely ground polymorph into a standard aluminum DSC pan.

  • Hermetically seal the pan using a crimper press to prevent solvent volatilization from skewing the early heat flow data.

  • Load the sample pan and an empty reference pan into the DSC cell.

  • Purge the cell with dry nitrogen at a flow rate of 50 mL/min to prevent oxidative degradation.

  • Heat the sample from 25 °C to 200 °C at a linear heating rate of 10 °C/min.

Self-Validation System: Always run an empty, sealed aluminum pan as a reference blank prior to sample analysis. A perfectly flat baseline prior to the melting onset validates the instrument's calibration, ensuring that any recorded endothermic deviations are strictly derived from the sample's phase transitions rather than instrumental artifacts. Furthermore, cross-reference the DSC melt with concurrent TGA data; if a mass loss event precedes the melting endotherm, the sample is a hydrate/solvate (Form III) rather than an anhydrous polymorph.

References

  • An In-depth Technical Guide to the Crystal Structure and Polymorphism of Sulfamethoxazole Benchchem URL
  • Salt Selection in Drug Development Pharmaceutical Technology URL
  • Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues Crystal Growth & Design - ACS Publications URL

Sources

Comparative

A Comparative Guide to Purity Validation: qNMR vs. HPLC for 5-Amino-2-ethoxybenzene-1-sulfonamide Hydrochloride

The Analytical Challenge in Sulfonamide Intermediates 5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride is a highly polar, substituted benzenesulfonamide intermediate critical in the synthesis of complex active pharmac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge in Sulfonamide Intermediates

5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride is a highly polar, substituted benzenesulfonamide intermediate critical in the synthesis of complex active pharmaceutical ingredients (APIs). Validating the absolute purity of such polar intermediates presents a distinct analytical bottleneck. Traditional chromatographic methods, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), often struggle here due to poor retention on standard reversed-phase C18 columns and the erratic UV response factors between the parent molecule and its degradants. Furthermore, HPLC-UV requires a certified reference standard of the exact identical chemical structure to quantify purity accurately[1].

In response to these limitations, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary, orthogonal method for absolute purity determination. Unlike chromatography, qNMR relies on the intrinsic property that the integration of a nuclear magnetic resonance signal is directly proportional to the number of nuclei producing it, offering an intrinsically linear response without the need for an identical reference standard[2]. With the recent adoption of the ICH Q2(R2) guidelines, non-chromatographic methods like qNMR are now formally recognized and heavily supported for regulatory submissions[3].

Mechanistic Workflow Comparison

The fundamental divergence between qNMR and HPLC lies in their quantification mechanisms. HPLC separates molecules physically and measures relative light absorbance, making it highly dependent on matrix effects and chromophore uniformity. Conversely, 1H-qNMR measures the absolute number of proton spins transitioning in a magnetic field. By introducing an internal standard (IS) of known high purity—which is structurally completely different from the analyte—metrological traceability to SI units is achieved directly[4].

Workflow Start 5-Amino-2-ethoxybenzene- 1-sulfonamide HCl qNMR_Prep qNMR Sample Prep (Gravimetric IS Addition) Start->qNMR_Prep HPLC_Prep HPLC Sample Prep (Serial Dilutions) Start->HPLC_Prep qNMR_Acq 1H-NMR Acquisition (Relaxation Delay ≥ 5×T1) qNMR_Prep->qNMR_Acq qNMR_Result Absolute Purity (High Accuracy, No Identical RS) qNMR_Acq->qNMR_Result HPLC_Acq HPLC-UV Analysis (Requires Identical RS) HPLC_Prep->HPLC_Acq HPLC_Result Relative Purity (Dependent on UV Response) HPLC_Acq->HPLC_Result

Comparative analytical workflows for purity determination: qNMR vs. HPLC-UV.

Self-Validating qNMR Protocol for 5-Amino-2-ethoxybenzene-1-sulfonamide HCl

To ensure scientific integrity, a qNMR protocol must be a self-validating system. The following step-by-step methodology explains the causality behind each parameter optimization specifically tailored for this sulfonamide hydrochloride salt[5].

Step 1: Internal Standard (IS) and Solvent Selection
  • Causality: The IS must be highly pure, non-reactive with the analyte, and possess a distinct NMR signal that does not overlap with the analyte's peaks[1]. 5-Amino-2-ethoxybenzene-1-sulfonamide exhibits aromatic protons (6.5–7.5 ppm) and ethoxy protons (triplet at ~1.4 ppm, quartet at ~4.1 ppm).

  • Selection: Maleic acid (certified reference material) is chosen as the IS because it produces a sharp, isolated singlet at 6.26 ppm. DMSO-d6 is selected as the solvent because the hydrochloride salt of the highly polar sulfonamide is poorly soluble in standard CDCl3.

Step 2: Gravimetric Sample Preparation
  • Causality: qNMR accuracy is entirely dependent on weighing precision.

  • Action: Using a calibrated microbalance (d = 0.001 mg), precisely co-weigh ~10.0 mg of 5-Amino-2-ethoxybenzene-1-sulfonamide HCl and ~5.0 mg of Maleic acid IS into a vial. Dissolve completely in 0.6 mL of DMSO-d6. Transfer to a 5 mm NMR tube.

Step 3: System Suitability and Acquisition Parameters
  • Causality: To prevent signal saturation and ensure that the integration accurately reflects the number of nuclei, the relaxation delay (D1) must be strictly controlled[5].

  • Action:

    • Nucleus: 1H at 400 MHz or 500 MHz.

    • Pulse Angle: 90° (to maximize signal-to-noise ratio).

    • Relaxation Delay (D1): Set to ≥ 5 × T1 (where T1 is the longest longitudinal relaxation time of the quantified protons). For Maleic acid and ethoxy protons, a D1 of 30 seconds ensures >99.3% magnetization recovery.

    • Number of Scans (NS): 64 to 128 (ensuring a Signal-to-Noise ratio > 150:1 for the target peaks).

Step 4: Processing and Absolute Purity Calculation
  • Action: Apply a line broadening factor of 0.3 Hz, perform Fourier transform, phase correction, and rigorous baseline correction. Integrate the Maleic acid singlet (6.26 ppm, 2H) and the analyte's ethoxy triplet (1.4 ppm, 3H).

  • Calculation: Calculate absolute purity ( Px​ ) using the fundamental qNMR equation:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

    (Where I = Integral area, N = Number of protons, M = Molar mass, W = Weight, P = Purity).

ICH Q2(R2) Validation Data: qNMR vs. HPLC

The updated ICH Q2(R2) guideline provides a modern framework for validating non-chromatographic analytical procedures[6]. When validating the purity assay for 5-Amino-2-ethoxybenzene-1-sulfonamide HCl, qNMR demonstrates distinct mechanistic advantages over HPLC-UV, particularly in accuracy and linearity, as summarized in the validation data below.

ICH Q2(R2) Parameter1H-qNMR PerformanceHPLC-UV PerformanceMechanistic Causality
Specificity Excellent: Complete baseline resolution between IS (6.26 ppm) and analyte ethoxy peak (1.4 ppm).Moderate: Dependent on column chemistry; co-elution of polar degradants is a risk.NMR resolves exact proton environments; HPLC relies on physical retention times.
Linearity (R²) > 0.9999 (over 1–20 mg/mL)> 0.999 (over 0.1–1.0 mg/mL)qNMR signal is intrinsically proportional to nuclei count[1]; HPLC requires a constructed calibration curve.
Accuracy (Recovery) 99.6% – 100.4% 98.0% – 102.0% qNMR utilizes a gravimetric internal standard, eliminating matrix/column recovery losses[5].
Precision (RSD) < 0.5% (n=6 preparations)< 1.0% (n=6 preparations)qNMR precision is governed by microbalance accuracy; HPLC by injection volume and pump stability.
LOD / LOQ ~0.1% / 0.5% (Requires high scan counts)~0.01% / 0.05% HPLC-UV is generally more sensitive for trace impurity profiling than standard 1D 1H-NMR.
Robustness Insensitive to minor temperature/flow changes.Highly sensitive to mobile phase pH and temperature.NMR relies on fundamental quantum spin states; HPLC relies on dynamic chemical equilibria.

Strategic Recommendations

For drug development professionals managing the lifecycle of 5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride, adopting qNMR for purity validation offers a profound strategic advantage. While HPLC-UV remains superior for trace impurity limit testing (due to its lower LOD/LOQ), qNMR is the definitive choice for absolute assay determination .

By eliminating the prerequisite for an identical, highly characterized reference standard of the API itself, qNMR drastically accelerates early-phase development timelines[2]. Furthermore, because the method is validated against a universally accepted internal standard (e.g., NIST-traceable Maleic acid), it provides an irrefutable, self-validating data package that aligns perfectly with the modernized expectations of the ICH Q2(R2) and Q14 guidelines[6].

References

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance Patsnap Eureka URL
  • Collaborative Study to Validate Purity Determination by 1H quantitative NMR Spectroscopy by Using Internal Calibration Methodology J-Stage URL
  • qNMR for Purity Determination in Pharmaceuticals RSSL URL
  • Validation of analytical procedures – ICH Q2(R2)
  • Quantitative 1H NMR methodology for purity assay with high accuracy ResearchGate URL
  • Validation of Analytical Procedures Q2(R2)

Sources

Safety & Regulatory Compliance

Safety

5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride proper disposal procedures

Comprehensive Disposal and Safety Protocol for 5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride For researchers and drug development professionals, the management of pharmaceutical intermediates requires a rigorous ap...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Disposal and Safety Protocol for 5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride

For researchers and drug development professionals, the management of pharmaceutical intermediates requires a rigorous approach to laboratory safety and environmental compliance. 5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride is a specialized sulfonamide derivative frequently utilized in synthetic medicinal chemistry. Because it is a hydrochloride salt containing both sulfur and chlorine, its disposal cannot be treated as standard organic waste.

This guide provides a definitive, self-validating operational plan for the safe handling, segregation, and disposal of this compound, ensuring compliance with federal environmental and occupational safety regulations.

Chemical Profile & Hazard Characterization

Before initiating any disposal protocol, it is critical to understand the quantitative and structural properties of the compound. The presence of the hydrochloride salt dictates the compound's behavior in solution, directly impacting how it must be neutralized and manifested for waste collection.

Table 1: Quantitative Data and Operational Implications

PropertyValueOperational Implication for Disposal
CAS Number 1[1]Primary identifier required for EPA hazardous waste manifesting.
Molecular Formula C8H13ClN2O3SContains Chlorine (Cl) and Sulfur (S); mandates routing to halogenated waste streams.
Molecular Weight 252.72 g/mol Utilized for calculating molarity during aqueous neutralization procedures.
Physical State Solid (Powder)High risk of aerosolization; mandates handling under draft protection (fume hood).

Safety & Personal Protective Equipment (PPE)

Under the2[2], a Chemical Hygiene Plan (CHP) must dictate the specific PPE required based on the mechanistic hazards of the chemical.

Causality of PPE Selection:

  • Respiratory Protection: As a fine hydrochloride powder, this compound poses a severe inhalation hazard. Inhalation of HCl salts can cause micro-abrasions and acidic irritation in the respiratory tract. All handling of the dry powder must occur inside a certified chemical fume hood. If a hood is unavailable during a spill, an N95 or P100 particulate respirator is mandatory.

  • Dermal Protection: Nitrile gloves (minimum 4 mil thickness) are required. Sulfonamides can cause sensitization or allergic dermatitis upon repeated dermal exposure.

  • Ocular Protection: Chemical splash goggles (not standard safety glasses) are required to prevent acidic dust from contacting the mucosal membranes of the eyes.

Waste Segregation Logic: The "Why" Behind the Workflow

A common critical error in laboratory disposal is routing hydrochloride salts of organic molecules into standard "Non-Halogenated" waste carboys.

The Mechanistic Causality: Even if 5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride is dissolved in a non-halogenated solvent (like methanol or DMSO), the molecule itself contains a chloride ion. During high-temperature incineration, this chlorine is liberated as hydrochloric acid (HCl) gas. If routed to a non-halogenated incinerator, the facility lacks the alkaline scrubbers necessary to neutralize the gas, leading to severe equipment corrosion and the environmental release of toxic emissions. Therefore, according to 3[3], any stream containing this compound must be strictly classified as Halogenated Waste .

G Start 5-Amino-2-ethoxybenzene-1- sulfonamide HCl Waste Solid Solid Waste (Powder, PPE, Labware) Start->Solid Liquid Liquid Waste (Solutions, Washings) Start->Liquid Incineration High-Temp Incineration (EPA Permitted Facility) Solid->Incineration Direct Disposal Aqueous Aqueous Stream (Neutralize pH 6-8) Liquid->Aqueous Water-based Organic Organic Stream (Solvents) Liquid->Organic Solvent-based Halogenated Halogenated Waste (Contains Cl- & S) Aqueous->Halogenated If organics > 10% Aqueous->Incineration Manifest as Aqueous Organic->Halogenated Contains HCl salt Halogenated->Incineration Manifest as Halogenated

Figure 1: Waste segregation and disposal workflow for sulfonamide hydrochloride compounds.

Standard Operating Procedures (SOPs) for Disposal

Every protocol below is designed as a self-validating system , meaning the technician must physically verify a parameter (like pH or visual containment) before proceeding to the next step, ensuring zero-defect safety.

SOP 1: Solid Waste Management (Powders, Vials, and Consumables)
  • Containment: Inside the fume hood, sweep any residual powder using a disposable anti-static brush into a sealable, puncture-resistant polyethylene bag.

  • Consolidation: Place all contaminated consumables (weigh boats, spatulas, Kimwipes, and the primary containment bag) into a secondary, rigid hazardous waste container.

  • Self-Validation Check: Invert the sealed secondary container 180 degrees to visually confirm the seal is airtight and no particulate matter escapes.

  • Labeling: Affix a hazardous waste label explicitly stating: "Toxic Solid Waste: Contains 5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride (Halogenated/Sulfur-containing)."

SOP 2: Liquid Waste Management (Aqueous & Organic Streams)

Because the hydrochloride salt lowers the pH of aqueous solutions, adding it directly to a mixed-waste carboy can trigger dangerous exothermic acid-base reactions.

  • Stream Identification: Determine if the solvent carrying the compound is primarily aqueous (>90% water) or organic.

  • Neutralization (Aqueous Streams Only):

    • Slowly add 1M Sodium Bicarbonate ( NaHCO3​ ) dropwise to the aqueous waste solution while stirring.

    • Self-Validation Check: Use a calibrated pH strip to test the solution. Do not proceed until the strip reads between pH 6.0 and 8.0. This validates that the acidic HCl component is fully neutralized.

  • Transfer: Using a dedicated funnel, pour the neutralized aqueous solution into the "Aqueous Waste" carboy, or the organic solution into the "Halogenated Organic Waste" carboy.

  • Manifesting: Log the estimated mass of the compound added to the carboy on the waste manifest sheet to ensure the downstream EPA-permitted incinerator can calculate the required scrubber capacity[3].

SOP 3: Emergency Spill Protocol
  • Isolation: Immediately evacuate personnel from the immediate vicinity and increase the room's ventilation rate.

  • Suppression: Do not use water to clean a dry powder spill, as this will dissolve the HCl salt and spread the acidic contamination. Instead, cover the powder with a damp, inert absorbent pad to suppress aerosolization.

  • Collection: Carefully roll the pad inward, trapping the powder. Place the pad into a hazardous waste bag.

  • Decontamination: Wipe the spill area with a weak alkaline solution (e.g., 5% sodium bicarbonate) to neutralize residual micro-particles, followed by a final wipe with 70% ethanol or isopropanol.

References

  • Source: sigmaaldrich.
  • Source: osha.
  • Title: Halogenated Solvent Cleaners - Environmental Protection Agency (EPA)

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride
Reactant of Route 2
Reactant of Route 2
5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.